Derquantel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLXWPZFQQUIU-WGNDVSEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940260 | |
| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187865-22-1 | |
| Record name | Derquantel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DERQUANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Derquantel's Antagonistic Action on Nematode Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derquantel, a member of the spiroindole class of anthelmintics, represents a significant advancement in the control of parasitic nematodes, particularly in livestock. Its efficacy stems from a distinct mechanism of action, targeting the neuromuscular system of these parasites. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its primary target: the nematode nicotinic acetylcholine receptors (nAChRs). Understanding this mechanism is crucial for optimizing its use, managing the development of resistance, and informing the discovery of novel anthelmintics.
Core Mechanism of Action: Competitive Antagonism of nAChRs
This compound functions as a potent and selective competitive antagonist of nematode nAChRs.[1][2] Unlike agonistic anthelmintics such as levamisole and pyrantel, which cause spastic paralysis by persistently activating these receptors, this compound induces a flaccid paralysis by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] This blockade prevents the influx of cations that would normally lead to muscle cell depolarization and contraction.
The primary site of this compound's action is the somatic muscle nAChRs of nematodes.[1] Studies have shown that this compound has little to no effect on other neuromuscular receptors, such as GABA receptors or glutamate-gated chloride channels (GluCls), highlighting its specificity.[1]
Subtype Selectivity
Nematodes possess a diversity of nAChR subtypes, which are pharmacologically distinct.[3][4] In the model nematode Ascaris suum, at least three subtypes have been characterized: the N-subtype (preferentially activated by nicotine), the L-subtype (preferentially activated by levamisole), and the B-subtype (preferentially activated by bephenium).[1][4] Electrophysiological and muscle contraction studies have demonstrated that this compound exhibits a preferential antagonism for the B-subtype of nAChRs.[1][2][3] This subtype selectivity is a key aspect of its pharmacological profile and may have implications for its spectrum of activity and the potential for resistance. More recent research in Brugia malayi has also identified this compound as a potent inhibitor of the M-receptor, which is sensitive to morantel.[5]
Quantitative Analysis of this compound's Antagonistic Activity
The antagonistic properties of this compound have been quantified through various experimental approaches, primarily muscle contraction assays and electrophysiological recordings.
Muscle Contraction Assays
These assays measure the ability of this compound to inhibit the contractions of nematode muscle strips induced by various nAChR agonists. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
| Agonist | Nematode Species | pA2 Value for this compound | Reference |
| Bephenium | Ascaris suum | 6.5 | [1] |
| Nicotine | Ascaris suum | 6.3 | [1] |
| Pyrantel | Ascaris suum | 5.9 | [1] |
| Levamisole | Ascaris suum | 5.7 | [1] |
| Thenium | Ascaris suum | 5.5 | [1] |
| Oxantel | Ascaris suum | 5.4 | [1] |
| Methyridine | Ascaris suum | 5.3 | [1] |
Electrophysiological Data
Electrophysiological studies on isolated Ascaris suum muscle cells provide direct evidence of this compound's inhibitory effects on nAChR channel function.
| Parameter | Condition | Value | Reference |
| Acetylcholine-induced depolarization | Control | 7.2 ± 1.0 mV | [1] |
| Acetylcholine-induced depolarization | With 0.1 µM this compound | 4.6 ± 0.5 mV | [1] |
In Vivo and Ex Vivo Efficacy
The antagonistic action of this compound translates to potent inhibition of nematode motility.
| Nematode Species | Assay | EC50 for Inhibition | Reference |
| Haemonchus contortus | Motility Assay | 200 nM | [1] |
| Trichostrongylus colubriformis | Motility Assay | 100 nM (inhibition) | [1] |
Experimental Protocols
Ascaris suum Muscle Strip Contraction Assay
This protocol is used to determine the pA2 values of this compound against various nAChR agonists.
-
Preparation: Somatic muscle flaps are dissected from adult Ascaris suum.
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological saline solution and attached to an isometric force transducer.
-
Agonist Response: Cumulative concentration-response curves are generated for a specific nAChR agonist (e.g., bephenium, nicotine).
-
Antagonist Incubation: The muscle strips are incubated with a known concentration of this compound for a predetermined period.
-
Repeat Agonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.
-
Data Analysis: The shift in the agonist's EC50 value is used to calculate the pA2 value using the Schild equation.
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
This technique is employed to study the effects of this compound on specific, reconstituted nAChR subtypes.
-
RNA Injection: Xenopus laevis oocytes are injected with cRNAs encoding for specific nematode nAChR subunits.
-
Incubation: The oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Agonist Application: A specific nAChR agonist is applied to the oocyte, and the resulting inward current is measured.
-
Antagonist Application: this compound is co-applied with the agonist or pre-applied before agonist application to measure the inhibition of the agonist-induced current.
-
Data Analysis: The reduction in the current amplitude in the presence of this compound is used to determine its inhibitory concentration (IC50) and to characterize the nature of the antagonism (competitive vs. non-competitive).
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound competitively antagonizes nAChRs, preventing muscle depolarization and causing flaccid paralysis.
Experimental Workflow for Characterizing this compound's Target
Caption: Workflow for identifying and characterizing the mechanism of action of this compound on nematode nAChRs.
Resistance and Future Directions
The development of anthelmintic resistance is a significant threat to livestock health and productivity.[6] While resistance to this compound has been reported, its unique mode of action and subtype selectivity mean that cross-resistance with other cholinergic anthelmintics is not always observed.[2][3] The combination of this compound with other anthelmintics, such as abamectin, is a strategy to enhance efficacy and potentially delay the onset of resistance.[1][7][8]
Future research should continue to focus on:
-
The molecular basis of this compound resistance.
-
The precise subunit composition of this compound-sensitive nAChRs in a wider range of parasitic nematodes.
-
The structure-activity relationships of the spiroindole class to guide the development of new, even more potent and selective antagonists.
Conclusion
This compound's mechanism of action as a competitive antagonist of specific nematode nAChR subtypes provides a valuable tool in the fight against parasitic nematode infections. A thorough understanding of its pharmacology, as detailed in this guide, is essential for its responsible and effective use in integrated parasite management strategies. The continued investigation into its molecular interactions will undoubtedly pave the way for the next generation of anthelmintic therapies.
References
- 1. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Acetylcholine Receptor Diversity in a Nematode Parasite Leads to Characterization of Tribendimidine- and this compound-Sensitive nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Differences in efficacy of monepantel, this compound and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a New Contender: A Technical Guide to the Discovery of a Semi-Synthetic Spiroindole Anthelmintic
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of anthelmintic resistance necessitates the urgent discovery and development of novel drug classes with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery of a prominent semi-synthetic spiroindole anthelmintic, derquantel. From its natural product origins to its intricate mechanism of action and rigorous evaluation, this document serves as a comprehensive resource for researchers in the field of parasitology and drug development.
From Fungus to Formulation: The Discovery Pathway
The journey of this novel anthelmintic began with the isolation of paraherquamide A , a complex spirooxindole alkaloid produced by the fungus Penicillium paraherquei.[1][2] Paraherquamide A exhibited potent anthelmintic properties, but its inherent toxicity limited its therapeutic potential.[3] This prompted a semi-synthetic approach to identify derivatives with an improved safety profile while retaining or enhancing efficacy.
The key structural modification involved the removal of the oxo group at the C2 position of the spirooxindole core of paraherquamide A, leading to the synthesis of 2-desoxoparaherquamide , now known as This compound .[4][5] This modification proved crucial in reducing toxicity while maintaining potent anthelmintic activity.[3]
The overall discovery and development workflow can be visualized as a multi-step process, beginning with the natural product lead and culminating in a commercial formulation.
Mechanism of Action: Inducing Flaccid Paralysis
This compound exerts its anthelmintic effect by acting as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[5][6][7] These ligand-gated ion channels are crucial for excitatory neuromuscular transmission in these parasites.
Upon binding to a specific subtype of nAChR on the somatic muscle cells of nematodes, this compound blocks the binding of the natural ligand, acetylcholine (ACh).[1][8] This antagonism prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to muscle cell depolarization and contraction. The sustained blockade of these receptors results in a flaccid paralysis of the worm, rendering it unable to maintain its position in the host's gastrointestinal tract, leading to its expulsion.[3][5]
The signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound are depicted below.
Quantitative Assessment of Anthelmintic Activity
The anthelmintic activity of this compound and its precursor, paraherquamide A, has been quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature.
Table 1: In Vitro Activity of Spiroindole Anthelmintics
| Compound | Assay | Nematode Species | Metric | Value | Reference(s) |
| This compound | Muscle Contraction (ACh antagonism) | Ascaris suum | IC50 | 0.22 µM | [1] |
| This compound | Motility Assay | Haemonchus contortus | EC50 | 0.2 µM | [1] |
| This compound | Motility Assay | Trichostrongylus colubriformis | - | Inhibition at 100 nM | [1] |
| Paraherquamide A | Membrane Binding Assay | Caenorhabditis elegans | Kd | 263 nM | [9] |
Table 2: In Vivo Efficacy of this compound in Combination with Abamectin in Sheep
| Nematode Species | Life Stage | Efficacy (%) | Reference(s) |
| Haemonchus contortus | Adult & L4 | ≥98.9 | [10][11] |
| Teladorsagia circumcincta | Adult, L4 & Hypobiotic L4 | ≥98.9 | [10][11] |
| Trichostrongylus colubriformis | Adult & L4 | ≥98.9 | [10][11] |
| Nematodirus spp. | Adult & Hypobiotic L4 | ≥98.9 | [10][11] |
| Cooperia spp. | Adult & L4 | ≥98.9 | [10][11] |
| Oesophagostomum venulosum | Adult | ≥98.9 | [10][11] |
| Dictyocaulus filaria | Adult | ≥98.9 | [10][11] |
| Multi-drug resistant strains | Mixed | >99 | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of spiroindole anthelmintics.
Semi-Synthesis of this compound from Paraherquamide A
The semi-synthesis of this compound from paraherquamide A is a multi-step process aimed at the selective reduction of the C2-carbonyl group.[5]
-
N-Protection: The indole nitrogen of paraherquamide A is protected to prevent side reactions.
-
Reduction: The protected intermediate is subjected to a reducing agent to convert the C2-carbonyl to a methylene group.
-
N-Deprotection: The protecting group on the indole nitrogen is removed.
-
Final Reduction: A final reduction step may be necessary to ensure complete conversion to 2-desoxoparaherquamide.
In Vitro Muscle Contraction Assay (Ascaris suum)
This assay directly measures the antagonistic effect of the compound on nematode muscle function.[1]
-
Preparation: Somatic muscle flaps are dissected from adult Ascaris suum.
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological saline solution and connected to an isometric force transducer.
-
Stimulation: The muscle is stimulated with a known concentration of acetylcholine to induce contraction, establishing a baseline response.
-
Compound Application: this compound is added to the bath at various concentrations.
-
Measurement: The reduction in the acetylcholine-induced contraction in the presence of this compound is measured to determine the IC50.
Larval Development Assay (LDA)
The LDA is a widely used in vitro screening method to assess the efficacy of anthelmintics against the early life stages of nematodes.[14][15][16]
-
Egg Recovery: Nematode eggs are recovered from the feces of infected animals using a flotation method.
-
Assay Setup: A 96-well microtiter plate is prepared with a growth medium (e.g., agar) in each well. The test compound is added in a serial dilution across the rows.
-
Egg Inoculation: A standardized number of eggs are added to each well.
-
Incubation: The plate is incubated for approximately 6-7 days at 25-27°C to allow for hatching and larval development to the third larval stage (L3).
-
Development Inhibition: The development of larvae is halted (e.g., by adding a Lugol's iodine solution).
-
Quantification: The number of eggs, L1, L2, and L3 larvae in each well is counted under a microscope. The concentration of the compound that inhibits 50% of the eggs from developing to the L3 stage (LD50) is calculated.
In Vivo Efficacy Study (Fecal Egg Count Reduction Test - FECRT)
The FECRT is a standard method to evaluate the in vivo efficacy of an anthelmintic in livestock.[13]
-
Animal Selection: Sheep with naturally or experimentally induced nematode infections are selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Randomization and Treatment: Animals are randomly assigned to a control group (placebo) or a treatment group (this compound-abamectin). The drug is administered orally at the recommended dose.
-
Post-treatment Sampling: Fecal samples are collected again, typically 10-14 days after treatment.
-
Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treatment group compared to the control group is calculated to determine the efficacy of the anthelmintic.
Conclusion
The discovery and development of the semi-synthetic spiroindole anthelmintic, this compound, represents a significant advancement in the fight against parasitic nematodes, particularly in the face of widespread drug resistance. Its novel mode of action, broad-spectrum efficacy, and favorable safety profile, especially when used in combination, provide a valuable new tool for livestock producers. The detailed technical information presented in this guide is intended to support further research and development in the critical area of anthelmintic discovery.
References
- 1. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paraherquamide antibiotics with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Drug-Dependent Behaviors and Nicotinic Acetylcholine Receptor Expressions in Caenorhabditis elegans Following Chronic Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 187865-22-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The efficacy of a combined oral formulation of this compound-abamectin against anthelmintic resistant gastro-intestinal nematodes of sheep in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Field efficacy and safety of an oral formulation of the novel combination anthelmintic, this compound-abamectin, in sheep in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro larval assays for anthelmintic resistance in cattle nematodes. | Meat & Livestock Australia [mla.com.au]
- 15. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 16. Evaluation of a larval development assay for the detection of anthelmintic resistance in Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Derquantel: A Semi-Synthetic Journey from a Fungal Metabolite
An In-depth Technical Guide on the Transformation of Paraherquamide to the Potent Anthelmintic Derquantel
For researchers, scientists, and professionals in drug development, understanding the synthetic evolution of a successful therapeutic agent is paramount. This guide delves into the chemical origins of this compound, a key component in modern anthelmintic therapies. This compound, a member of the spiroindole class of anthelmintics, is not a direct natural product but rather a semi-synthetic derivative of paraherquamide A, a complex metabolite produced by Penicillium species.[1] The strategic chemical modifications applied to the natural paraherquamide scaffold have culminated in a compound with an enhanced safety and efficacy profile, making it a valuable tool in combating parasitic nematode infections in livestock.
This document outlines the core chemical transformations, presents comparative biological data, and provides detailed experimental methodologies to offer a comprehensive technical overview of this compound's development from its natural product precursor.
From Nature to a Potent Nematocide: The Semi-Synthetic Pathway
This compound, chemically known as 2-deoxoparaherquamide A, is the result of a targeted semi-synthetic strategy aimed at improving the therapeutic index of the parent natural product, paraherquamide A.[1][2] The core of this transformation lies in the specific removal of the oxo group at the C-2 position of the paraherquamide A molecule.[3] This is achieved through a four-step chemical sequence:
-
N-Protection: The first step involves the protection of a reactive nitrogen atom within the molecule to prevent unwanted side reactions in subsequent steps.
-
Reduction: The critical carbonyl group at the C-2 position is then chemically reduced.
-
N-Deprotection: The protecting group on the nitrogen is removed to restore its original functionality.
-
Final Reduction: A final reduction step yields the desired 2-deoxoparaherquamide A, or this compound.[3]
This strategic removal of the C-2 oxygen atom was a key discovery in optimizing the anthelmintic properties of the paraherquamide scaffold.
Caption: A flowchart illustrating the four main stages in the semi-synthesis of this compound from paraherquamide A.
Comparative Biological Activity
The primary motivation for the semi-synthesis of this compound was to enhance its drug-like properties while retaining the potent anthelmintic activity of the parent compound. The following table summarizes the comparative in vivo efficacy of paraherquamide A and this compound against key parasitic nematodes in a gerbil model.
| Compound | Target Nematode | Efficacy | Reference |
| Paraherquamide A | Haemonchus contortus (HC) | Good | [2] |
| Trichostrongylus colubriformis (TC) | Good | [2] | |
| This compound | Haemonchus contortus (HC) | Good (comparable to parent) | [2] |
| Trichostrongylus colubriformis (TC) | Good (comparable to parent) | [2] |
Additionally, in vitro studies on Ascaris suum muscle strips have provided insights into the mechanism of action and relative potencies of these compounds as cholinergic antagonists.
| Compound | Agonist | pKB Value (Mean +/- SEM) | Reference |
| Paraherquamide A | Nicotine | 5.86 +/- 0.14 | [4] |
| Levamisole | 6.61 +/- 0.19 | [4] | |
| Pyrantel | 6.50 +/- 0.11 | [4] | |
| Bephenium | 6.75 +/- 0.15 | [4] | |
| This compound | Levamisole | 5.31 +/- 0.13 | [4] |
| Pyrantel | 5.63 +/- 0.10 | [4] | |
| Bephenium | 6.07 +/- 0.13 | [4] |
Experimental Protocols
The following are representative methodologies for the key chemical transformations in the semi-synthesis of this compound from paraherquamide A, based on analogous chemical reactions described in the literature.[1]
Step 1: N-Protection of Paraherquamide A
-
Objective: To protect the indole nitrogen to prevent side reactions.
-
Procedure:
-
To a solution of paraherquamide A in a suitable aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (3 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time to allow for deprotonation.
-
Add a solution of an appropriate protecting group reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.5 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C until completion, monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected paraherquamide A.
-
Step 2: Reduction of the C-2 Carbonyl Group
-
Objective: To reduce the ketone at the C-2 position.
-
Procedure:
-
Dissolve the N-protected paraherquamide A in a protic solvent such as methanol.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, carefully add a quenching agent (e.g., acetone) to consume excess reducing agent.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Isolate the product from the organic layer.
-
Step 3: N-Deprotection
-
Objective: To remove the protecting group from the indole nitrogen.
-
Procedure:
-
Dissolve the reduced, N-protected intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent, such as piperidine.
-
Stir the reaction at room temperature until the deprotection is complete, as indicated by analytical monitoring.
-
Remove the solvent and excess piperidine under vacuum.
-
Purify the resulting imine intermediate using appropriate chromatographic techniques.
-
Step 4: Final Reduction to Yield this compound
-
Objective: To reduce the imine intermediate to the final product, this compound.
-
Procedure:
-
The imine intermediate from the previous step is subjected to a final reduction. The specific reducing agent and conditions would be chosen to selectively reduce the imine without affecting other functional groups in the molecule.
-
Following the reduction, the reaction mixture is worked up to isolate the crude this compound.
-
The final product is then purified to the desired level of purity using standard techniques such as column chromatography or recrystallization.
-
Caption: A simplified representation of the experimental workflow for the semi-synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-synthesis of 2-deoxo- and 3-epi-paraherquamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of Spiroindole Class Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mode of action of spiroindole anthelmintics, a novel class of drugs used to control parasitic nematodes. The primary focus is on derquantel, the first commercialized member of this class.
Introduction to Spiroindole Anthelmintics
Spiroindoles are a class of anthelmintic compounds characterized by a spiro-fused oxindole core structure.[1][2] The discovery and development of this class have been significant in veterinary medicine, offering a new mechanism of action to combat the growing issue of anthelmintic resistance.[3][4] this compound, a semi-synthetic derivative of paraherquamide A, is the leading example of a spiroindole anthelmintic.[5][6] It is often used in combination with the macrocyclic lactone, abamectin, to broaden its spectrum of activity and enhance its efficacy.[5][7][8] Spirooxindoles, the broader chemical family, exhibit a wide range of biological activities, including antitumor, insecticidal, and antibacterial properties.[1][9]
Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary mode of action of spiroindole anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[5][7][10] These ion channels are crucial for neuromuscular transmission in the parasites.[11][12]
-
Target Specificity: this compound selectively targets a specific subtype of nematode nAChRs.[13][14] This selectivity is a key factor in its efficacy against parasites and its safety margin in host animals.[13][14] The compound has a low affinity for mammalian nAChRs.[13][14]
-
Molecular Interaction: By acting as an antagonist, this compound blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nAChR.[10] This prevents the ACh-induced activation of cation channels in the muscle membrane of the nematode.[10]
-
Physiological Effect: The blockade of nAChRs disrupts cholinergic neuromuscular transmission, leading to the inhibition of somatic muscle contraction.[7][10] This results in a state of flaccid paralysis in the worm.[5][7][13][14]
-
Expulsion of the Parasite: The paralyzed state renders the nematode unable to maintain its position within the host's gastrointestinal tract, leading to its expulsion.[5][7]
The following diagram illustrates the signaling pathway of this compound's action at the nematode neuromuscular junction.
Quantitative Data on Spiroindole Activity
The following table summarizes available quantitative data related to the activity of spiroindole anthelmintics.
| Compound | Target/Organism | Measurement | Value | Reference |
| Paraherquamide | Caenorhabditis elegans membrane preparation | Binding Affinity (Kd) | 263 nM | [6] |
| This compound-Abamectin | Mixed strongyle populations in sheep | Efficacy (% reduction in FEC) | ≥99.2% | [8] |
| This compound-Abamectin | Nematodirus sp. in sheep | Efficacy (% reduction in FEC) | 100% | [8] |
| This compound-Abamectin | Moxidectin-resistant Teladorsagia circumcincta | Efficacy (% reduction in worm count) | 100% | [15] |
| This compound-Abamectin | Multi-drug resistant nematodes in sheep | Efficacy (% reduction in egg count) | 99.1-100% | [15] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. Below are generalized methodologies for key experiments used to elucidate the mode of action of spiroindoles.
4.1. Electrophysiological Studies on Ascaris suum Muscle Flaps
This protocol is a generalized representation of methods used to measure the effects of anthelmintics on muscle physiology.
-
Preparation of Muscle Flaps:
-
Adult Ascaris suum worms are dissected to isolate body wall muscle flaps.
-
The flaps are mounted in a tissue bath containing a physiological saline solution, maintained at a constant temperature and pH.
-
-
Drug Application:
-
A baseline response to acetylcholine (ACh) or another nicotinic agonist like pyrantel is established by adding it to the bath and measuring the resulting muscle contraction.
-
The muscle flap is then incubated with this compound, abamectin, or a combination of both for a specified period.
-
ACh or the other agonist is reapplied in the presence of the anthelmintic(s), and the resulting muscle contraction is measured.
-
-
Data Analysis:
-
The inhibition of the ACh-induced contraction by the anthelmintic(s) is calculated as a percentage of the baseline response.
-
Dose-response curves can be generated to determine the IC50 of the compounds.
-
The following diagram outlines a typical workflow for such an experiment.
4.2. Receptor Expression and Electrophysiology
This protocol describes the study of specific receptor subtypes.
-
Receptor Expression:
-
The gene encoding the target nematode nAChR subunit is cloned into an expression vector.
-
The vector is transfected into a suitable expression system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells).
-
The cells are cultured to allow for the expression and assembly of the receptor on the cell membrane.
-
-
Electrophysiological Recording:
-
Techniques like two-electrode voltage clamp (for oocytes) or patch-clamp (for cultured cells) are used to measure ion flow through the expressed receptors.
-
A baseline current is recorded in response to the application of an agonist (e.g., ACh or pyrantel).
-
This compound is then applied, followed by the co-application of the agonist and this compound.
-
-
Data Analysis:
-
The inhibition of the agonist-induced current by this compound is quantified.
-
This allows for the characterization of this compound's antagonistic properties on a specific receptor subtype.
-
4.3. Fecal Egg Count Reduction Test (FECT)
This in vivo protocol is used to assess the efficacy of an anthelmintic in a host animal.
-
Animal Selection and Grouping:
-
Sheep with naturally or experimentally induced nematode infections are selected.
-
Animals are grouped based on pre-treatment fecal nematode egg counts (FEC) to ensure a similar parasite burden across groups.
-
-
Treatment Administration:
-
Post-Treatment Sampling and Analysis:
The logical relationship between this compound's molecular action and its in vivo efficacy is depicted below.
Resistance and Combination Therapy
The emergence of anthelmintic resistance is a major challenge in parasite control.[17][18][19] Spiroindoles, with their novel mode of action, are effective against nematode populations that have developed resistance to other drug classes, such as benzimidazoles, levamisole, and macrocyclic lactones.[5][13][14]
The combination of this compound with abamectin is a strategic approach to combat resistance. Abamectin, a macrocyclic lactone, acts on glutamate-gated chloride channels, leading to paralysis and death of the parasite.[10] This dual-action approach targets two distinct molecular sites in the nematode, which can have a synergistic effect and delay the development of resistance.[5]
Conclusion
Spiroindole anthelmintics, exemplified by this compound, represent a significant advancement in the management of parasitic nematodes. Their unique mode of action, centered on the antagonism of a specific subtype of nicotinic acetylcholine receptors, provides an effective tool against multi-drug resistant worm populations. A thorough understanding of their molecular target, the resulting physiological effects, and the methodologies used to characterize their activity is crucial for their responsible use and for the future development of novel anthelmintics.
References
- 1. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Spread of anthelmintic resistance in intestinal helminths of dogs and cats is currently less pronounced than in ruminants and horses – Yet it is of major concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. macsenlab.com [macsenlab.com]
- 8. Field efficacy and safety of an oral formulation of the novel combination anthelmintic, this compound-abamectin, in sheep in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 15. The efficacy of a combined oral formulation of this compound-abamectin against anthelmintic resistant gastro-intestinal nematodes of sheep in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 19. researchgate.net [researchgate.net]
Initial In Vitro Studies of Derquantel's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies that characterized the anthelmintic activity of Derquantel. This compound, a semi-synthetic spiroindole, has been identified as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasites from the host. This document summarizes the key quantitative data from these foundational studies, presents detailed experimental protocols for the primary assays used, and includes visualizations of the mechanism of action and experimental workflows.
Core Concepts of this compound's In Vitro Activity
This compound's primary mechanism of action is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction. Unlike agonistic anthelmintics such as levamisole, which cause spastic paralysis by continuously stimulating nAChRs, this compound blocks the binding of the natural ligand, acetylcholine (ACh), thereby preventing ion channel opening and muscle depolarization. This inhibition of cholinergic neuromuscular transmission results in a flaccid paralysis of the worms.
In vitro studies have demonstrated that this compound exhibits selectivity for nematode nAChRs over mammalian receptors, which is a crucial aspect of its therapeutic profile. Furthermore, research on Ascaris suum has indicated that this compound preferentially antagonizes the B-subtype of nAChRs, which are preferentially activated by bephenium.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial in vitro studies on this compound's activity against various nematode species.
Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of this compound
| Nematode Species | Assay Type | Parameter | Value (µM) | Reference |
| Ascaris suum | Electrophysiology (Somatic Muscle) | IC50 (vs. ACh depolarization) | 0.22 (CI: 0.18-0.28) | |
| Haemonchus contortus | Motility Assay | EC50 (inhibition of motility) | 0.2 | |
| Trichostrongylus colubriformis | Motility Assay | Concentration for motility inhibition | 0.1 |
Table 2: Antagonist Dissociation Constants (pA2) of this compound against Various nAChR Agonists in Ascaris suum Muscle Strip Assay
| Agonist | pA2 Value | Reference |
| Bephenium | 6.5 | |
| Nicotine | 6.3 | |
| Pyrantel | 5.9 | |
| Levamisole | 5.7 | |
| Thenium | 5.5 | |
| Oxantel | 5.4 | |
| Methyridine | 5.3 |
Experimental Protocols
Ascaris suum Somatic Muscle Strip Contraction Assay
This ex vivo assay measures the ability of an antagonist to inhibit the contraction of a nematode muscle strip induced by a cholinergic agonist.
Methodology:
-
Preparation of Muscle Flaps:
-
Adult female Ascaris suum worms are collected from the intestines of pigs at a processing plant.
-
The worms are maintained in a physiological saline solution, such as Ascaris Ringers Solution, at 37°C.
-
A section of the worm's body wall is dissected to expose the somatic muscle. A rectangular flap of the body wall containing the muscle is carefully excised.
-
The muscle flap is mounted in an organ bath containing oxygenated Ascaris Ringers Solution maintained at 37°C. One end of the muscle strip is fixed, and the other is attached to an isometric force transducer.
-
-
Experimental Procedure:
-
The muscle preparation is allowed to equilibrate under a slight initial tension (e.g., 0.5 g) for a period of 15-30 minutes.
-
A cumulative concentration-response curve for an agonist (e.g., acetylcholine, levamisole, pyrantel) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
-
The preparation is then washed with fresh Ascaris Ringers Solution to return to baseline tension.
-
The muscle strip is incubated with a fixed concentration of this compound for a predetermined period.
-
The cumulative concentration-response curve for the same agonist is then repeated in the presence of this compound.
-
-
Data Analysis:
-
The magnitude of muscle contraction is measured in grams of tension.
-
The EC50 values (the concentration of agonist that produces 50% of the maximal contraction) are calculated for the agonist alone and in the presence of this compound.
-
A rightward shift in the concentration-response curve in the presence of this compound, without a significant change in the maximum response, is indicative of competitive antagonism.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is calculated using a Schild plot analysis.
-
Two-Microelectrode Current-Clamp Electrophysiology on Ascaris suum Somatic Muscle
This technique directly measures the electrical properties of the nematode muscle cells and the effect of this compound on acetylcholine-induced depolarization.
Methodology:
-
Preparation of Muscle Cells:
-
A flap of Ascaris suum body wall is prepared as described for the muscle strip assay.
-
The preparation is pinned to the bottom of a recording chamber continuously perfused with heated (37°C) and oxygenated Ascaris Ringers Solution.
-
The syncytial muscle cells are visualized under a microscope.
-
-
Electrophysiological Recording:
-
Two sharp glass microelectrodes filled with a suitable electrolyte solution (e.g., 3 M KCl) are inserted into a single muscle cell.
-
One microelectrode is used to inject current (current clamp), and the other records the membrane potential.
-
The resting membrane potential of the muscle cell is allowed to stabilize.
-
-
Experimental Procedure:
-
A brief pulse of a known concentration of acetylcholine is applied to the muscle cell via a puffer pipette, and the resulting depolarization of the cell membrane is recorded.
-
The preparation is then perfused with a solution containing this compound for a defined period (e.g., 4 minutes).
-
The same acetylcholine pulse is applied again in the presence of this compound, and the change in the amplitude of the depolarization is measured.
-
The reversibility of the antagonism is tested by washing out this compound and re-applying the acetylcholine pulse.
-
-
Data Analysis:
-
The amplitude of the depolarization (in mV) in response to acetylcholine is measured before and after the application of this compound.
-
An IC50 value for this compound's inhibition of the acetylcholine-induced depolarization is determined by testing a range of this compound concentrations.
-
Larval Motility Assay
This in vitro assay assesses the effect of this compound on the motility of nematode larvae, which is a key indicator of anthelmintic activity.
Methodology:
-
Larval Preparation:
-
Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus) are obtained from fecal cultures.
-
The larvae are exsheathed to allow for better drug penetration.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well microtiter plate format.
-
A suspension of a known number of exsheathed L3 larvae is added to each well.
-
Serial dilutions of this compound are added to the wells. Control wells receive the vehicle (e.g., DMSO) only.
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
-
Motility Assessment and Data Analysis:
-
Larval motility can be assessed visually under a microscope, where larvae are scored as motile or non-motile.
-
Alternatively, automated systems that use video imaging and software to quantify larval movement can be employed for higher throughput and objectivity.
-
The percentage of larval motility inhibition is calculated for each this compound concentration relative to the control.
-
An EC50 value, the concentration of this compound that inhibits the motility of 50% of the larvae, is determined from the concentration-response curve.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's competitive antagonism at the nematode nAChR.
Experimental Workflow for Muscle Strip Contraction Assay
Caption: Workflow for the Ascaris suum muscle strip contraction assay.
Logical Relationship of In Vitro Findings
Caption: Logical flow from in vitro observations to the mechanism of action.
Methodological & Application
Application Notes and Protocols for Electrophysiological Studies of Derquantel on Ascaris suum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derquantel is a potent anthelmintic agent belonging to the class of spiroindoles. Its mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis.[1] This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound on the somatic muscle of the parasitic nematode Ascaris suum. The methodologies described herein are based on established research and are intended to guide researchers in the accurate assessment of this compound's activity and in the broader investigation of nematode neuromuscular function.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the electrophysiological effects of this compound on Ascaris suum somatic muscle cells.
| Parameter | Value | Description | Reference |
| This compound IC50 | 0.22 µM (95% CI: 0.18-0.28 µM) | Concentration of this compound that inhibits 50% of the acetylcholine-induced depolarization in somatic muscle.[2][3][4] | [2][3][4] |
| Effect on Membrane Potential | No significant change | This compound alone does not significantly alter the resting membrane potential or input conductance of the somatic muscle cells.[3][5] | [3][5] |
| Mode of Action | Reversible Antagonism | This compound acts as a reversible antagonist of nAChRs in Ascaris suum somatic muscle.[2][3] | [2][3] |
| Receptor Subtype Specificity | Preferential antagonism of B-subtype nAChRs | Electrophysiological studies suggest that this compound preferentially targets the bephenium-sensitive (B-subtype) of nAChRs.[5] | [5] |
| Interaction with Abamectin | Synergistic | The inhibitory effect of this compound on acetylcholine responses is potentiated when used in combination with abamectin.[2][4] | [2][4] |
| Resting Membrane Potential of A. suum Somatic Muscle | Approximately -30 mV to -35 mV | The typical resting membrane potential of the bag region of Ascaris suum somatic muscle cells.[3][6][7][8] | [3][6][7][8] |
| Input Conductance of A. suum Somatic Muscle | 1-10 µS | The average input conductance of the bag region of Ascaris suum somatic muscle cells.[3][6][7] | [3][6][7] |
Experimental Protocols
Preparation of Ascaris suum Somatic Muscle Flaps
This protocol details the dissection procedure to obtain viable muscle flaps from adult Ascaris suum for electrophysiological recordings.
Materials:
-
Adult Ascaris suum worms
-
Locke's solution (in mM: NaCl 155, KCl 5, CaCl2 2, NaHCO3 1.5, glucose 5), maintained at 32°C[5]
-
Ascaris Perienteric Fluid (APF) Ringer solution (in mM): NaCl 23, Na-acetate 110, KCl 24, CaCl2 6, MgCl2 5, glucose 11, HEPES 5; pH adjusted to 7.6 with NaOH.[5]
-
Dissection dish with a silicone elastomer base
-
Fine dissection scissors, forceps, and insect pins
-
Perfusion system
Procedure:
-
Obtain adult Ascaris suum from a reliable source. Maintain the worms in Locke's solution at 32°C, changing the solution twice daily. Use worms within 4 days of collection.[5]
-
euthanize a single worm by placing it in cold Locke's solution.
-
Pin the worm, dorsal side up, in a dissection dish filled with chilled APF Ringer.
-
Make a longitudinal incision along the dorsal midline, taking care not to damage the underlying somatic muscle.
-
Carefully remove the viscera to expose the inner surface of the body wall.
-
Excise a 1 cm long muscle flap from the anterior part of the worm, approximately 2-3 cm caudal to the head.[5]
-
Transfer the muscle flap to the experimental chamber of the electrophysiology setup, with the inner "bag" region of the muscle cells facing upwards.
-
Secure the preparation in the chamber using insect pins.
-
Continuously perfuse the preparation with APF Ringer at a constant flow rate. Allow the preparation to equilibrate for at least 15 minutes before starting any recordings.[5]
Two-Microelectrode Current-Clamp Recording
This protocol describes the use of a two-microelectrode current-clamp technique to measure changes in membrane potential in response to acetylcholine and this compound.
Materials:
-
Prepared Ascaris suum muscle flap
-
Two-microelectrode current-clamp amplifier
-
Micromanipulators
-
Glass microelectrodes (borosilicate glass)
-
Microelectrode puller
-
3 M KCl for filling microelectrodes
-
Data acquisition system (e.g., MacLab)[5]
-
Perfusion system with drug application capabilities
-
Acetylcholine chloride solution
-
This compound solution
Procedure:
-
Pull glass microelectrodes to a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Mount the microelectrodes on the micromanipulators.
-
Using the micromanipulators, carefully impale two adjacent muscle "bag" cells with the microelectrodes. One electrode will be used to inject current (I) and the other to record membrane potential (V).
-
Establish a stable resting membrane potential. Cells with a resting potential more negative than -25 mV are generally considered healthy.
-
To determine the effect of this compound on acetylcholine-induced depolarization, first establish a baseline response to acetylcholine. Apply a known concentration of acetylcholine (e.g., 3 µM) to the bath and record the resulting depolarization.
-
Wash the preparation with APF Ringer until the membrane potential returns to the resting level.
-
Perfuse the preparation with the desired concentration of this compound (e.g., 0.1-30 µM) for a set period (e.g., 4 minutes).[5]
-
While still in the presence of this compound, re-apply the same concentration of acetylcholine and record the depolarization.
-
To test for reversibility, wash the preparation with APF Ringer and re-test the acetylcholine response.
-
To generate a dose-response curve, repeat steps 5-9 with a range of this compound concentrations.
-
Data analysis: Measure the peak amplitude of the acetylcholine-induced depolarization in the absence and presence of this compound. Plot the percentage inhibition of the acetylcholine response against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for electrophysiological studies.
Signaling Pathway of this compound Action
Caption: this compound's antagonism of nAChRs.
References
- 1. The motornervous system of Ascaris: electrophysiology and anatomy of the neurons and their control by neuromodulators | Parasitology | Cambridge Core [cambridge.org]
- 2. Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The electrophysiology of the somatic muscle cells of Ascaris suum and Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and abamectin: effects and interactions on isolated tissues of Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Voltage-activated currents in somatic muscle of the nematode parasite Ascaris suum [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Derquantel from Paraherquamide A: An Overview and Methodological Outline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derquantel (2-deoxoparaherquamide A) is a semi-synthetic anthelmintic agent belonging to the spiroindole class of compounds. It is a potent nematocide used in veterinary medicine, often in combination with abamectin, to control a broad spectrum of gastrointestinal nematodes in livestock, particularly sheep.[1] this compound is synthesized from the natural product paraherquamide A, which is produced by fermentation of Penicillium simplicissimum. The synthesis involves a multi-step chemical transformation designed to reduce the 2-oxo group of the paraherquamide A molecule. This document provides a detailed overview of the synthetic methodology, compiling available data and outlining the experimental protocols based on published literature.
Synthetic Pathway Overview
The semi-synthesis of this compound from paraherquamide A is a four-step process. The general workflow involves the protection of the indole nitrogen, reduction of the ketone at the 2-position, deprotection of the nitrogen, and a final purification step.
Caption: Synthetic workflow for this compound from paraherquamide A.
Experimental Protocols
The following protocols are based on a general understanding of the chemical transformations involved. Note: These are illustrative protocols and may require optimization based on specific laboratory conditions and substrate purity. The key reference for this synthesis is "Semi-synthesis of 2-deoxo- and 3-epi-paraherquamide A" by Lee B.H. et al., Bioorg. Med. Chem. Lett. 2001, 11, 553-554; however, the detailed experimental section from this publication could not be accessed for this review.
Step 1: N-protection of Paraherquamide A
The indole nitrogen of paraherquamide A is protected to prevent side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is a common protecting group for this purpose.
Reagents and Materials:
-
Paraherquamide A
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve paraherquamide A in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-paraherquamide A by column chromatography if necessary.
Step 2: Reduction of the 2-oxo group
The ketone at the C-2 position of the N-Boc-paraherquamide A is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.
Reagents and Materials:
-
N-Boc-paraherquamide A
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-paraherquamide A in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude N-Boc-2-hydroxy-paraherquamide A.
Step 3: N-deprotection
The Boc protecting group is removed under acidic conditions to yield the free amine.
Reagents and Materials:
-
N-Boc-2-hydroxy-paraherquamide A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc-2-hydroxy-paraherquamide A in dichloromethane.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The crude product, 2-hydroxy-paraherquamide A, is often used in the next step without further purification.
Step 4: Final Reduction and Purification
The final step involves the reduction of the hydroxyl group and purification of the final product, this compound. The specific conditions for this final reduction are not well-detailed in the readily available literature and would likely be found in the primary reference. Purification is typically achieved through chromatographic techniques.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that a complete set of data, including yields for all steps and detailed analytical characterization, is not fully available in the public domain.
| Step | Reaction | Reagents/Conditions | Reported Yield |
| 1 | N-protection | (Boc)₂O, Base, DCM | Not specified |
| 2 | 2-oxo group reduction | NaBH₄, MeOH | Not specified |
| 3 | N-deprotection | TFA, DCM | Not specified |
| 4 | Final Reduction/Purification | - | Not specified |
Logical Relationships in the Synthetic Process
The synthesis of this compound follows a logical progression of protecting a reactive site, performing a key transformation, and then deprotecting to yield the final product.
Caption: Logical flow of the this compound synthesis.
Conclusion
The semi-synthesis of this compound from paraherquamide A is a well-established process in medicinal chemistry. While the general steps and key reagents are known, detailed experimental protocols and comprehensive quantitative data are primarily found within specialized literature that may not be widely accessible. The information provided here serves as a foundational guide for researchers and professionals in drug development interested in the synthesis of this important anthelmintic compound. For precise and reproducible results, obtaining the full experimental details from the primary scientific literature is highly recommended.
References
Troubleshooting & Optimization
Optimizing Derquantel Efficacy Against Specific Nematode Stages: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derquantel. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at evaluating the efficacy of this compound against various nematode life stages.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a member of the spiroindole class of anthelmintics. Its primary mechanism of action is as a selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] By blocking these receptors, this compound prevents the transmission of nerve impulses to the muscle cells, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[1][3]
Q2: Why is this compound often used in combination with abamectin?
A2: this compound is commercially available in a combination product with abamectin (a macrocyclic lactone) to broaden its spectrum of activity and help manage the development of anthelmintic resistance.[3] While this compound is effective against a range of nematodes, its efficacy as a standalone agent can be variable against certain species and larval stages.[4][5] Abamectin, which has a different mechanism of action (targeting glutamate-gated chloride channels), complements this compound's activity, resulting in a more comprehensive and potent anthelmintic.[2]
Q3: What is the known efficacy of the this compound-abamectin combination against different nematode stages?
A3: The combination of this compound and abamectin has demonstrated high efficacy (≥98.9%) against both adult and L4 larval stages of a broad range of economically important gastrointestinal and respiratory nematodes in sheep.[6][7] This includes species such as Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus spp., and Cooperia spp.[6][7] It has also shown efficacy against hypobiotic (inhibited) L4 larvae of Teladorsagia circumcincta.[6][7]
Troubleshooting Guide for In Vitro Assays
Issue: High variability or poor reproducibility in Larval Development Assay (LDA) or Larval Migration Inhibition Assay (LMIA) results.
Possible Causes and Solutions:
-
Inconsistent Larval Stage: Ensure that the larval population is synchronized to the desired stage (L1, L2, L3, or L4) before starting the assay. Different larval stages can exhibit varying sensitivity to this compound.
-
Solvent Effects: this compound is lipophilic and may require a solvent like DMSO for solubilization in aqueous media.[8] High concentrations of solvents can be toxic to nematode larvae and affect their motility and development.
-
Recommendation: Always include a solvent control (media with the same concentration of solvent used for the drug) to assess its impact. Keep the final solvent concentration in the assay as low as possible, typically below 1%.
-
-
Assay Media pH and Temperature: The stability and activity of this compound may be influenced by the pH and temperature of the incubation media.
-
Recommendation: Maintain a consistent and physiologically relevant pH and temperature throughout the experiment. Record these parameters in your experimental notes. Any deviation should be investigated as a potential source of variability.
-
-
Larval Health and Vigor: The health of the nematode larvae at the start of the assay is critical. Larvae obtained from different culture batches or hosts may have different levels of fitness.
-
Recommendation: Use a standardized protocol for larval culture and recovery. Visually inspect larvae for motility and morphology before each experiment.
-
-
Incomplete Drug Dissolution: Poorly dissolved this compound will lead to inaccurate concentrations in the assay wells.
-
Recommendation: Ensure complete dissolution of the drug in the solvent before preparing serial dilutions. Vortexing and gentle warming may aid dissolution.
-
Issue: Lower than expected efficacy of this compound monotherapy in vitro.
Possible Causes and Solutions:
-
Intrinsic Reduced Susceptibility: Some nematode species and larval stages have inherently lower susceptibility to this compound. For instance, studies have indicated that this compound monotherapy may have reduced efficacy against L4 larvae of Haemonchus contortus and Teladorsagia circumcincta.[5]
-
Drug Resistance: The nematode strain being tested may possess resistance to spiroindoles. Resistance to this compound is associated with alterations in the target nAChRs.
-
Recommendation: If resistance is suspected, consider sequencing the relevant nAChR subunit genes to look for known resistance-conferring mutations.
-
-
Assay Duration: The incubation time with the drug may not be sufficient to induce a measurable effect.
-
Recommendation: Conduct a time-course experiment to determine the optimal exposure duration for the specific nematode species and larval stage being tested.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound (2 mg/kg) in Combination with Abamectin (0.2 mg/kg) Against Various Nematode Stages in Sheep
| Nematode Species | Stage | Efficacy (%) | Reference |
| Haemonchus contortus | Adult, L4 | ≥98.9 | [6][7] |
| Teladorsagia circumcincta | Adult, L4, Hypobiotic L4 | ≥98.9 | [6][7] |
| Trichostrongylus axei | Adult, L4 | ≥98.9 | [6][7] |
| Trichostrongylus colubriformis | Adult, L4 | ≥98.9 | [6][7] |
| Trichostrongylus vitrinus | Adult, L4 | ≥98.9 | [6][7] |
| Cooperia curticei | Adult, L4 | ≥98.9 | [6][7] |
| Cooperia oncophora | Adult, L4 | ≥98.9 | [6][7] |
| Nematodirus spathiger | Adult | ≥98.9 | [6][7] |
| Chabertia ovina | Adult | ≥98.9 | [6][7] |
| Oesophagostomum venulosum | Adult | ≥98.9 | [6][7] |
| Dictyocaulus filaria | Adult | ≥98.9 | [6][7] |
| Trichuris ovis | Adult | ≥97.0 | [6][7] |
Experimental Protocols
Detailed Protocol: Larval Development Assay (LDA)
This assay assesses the ability of nematode eggs to develop to the third larval stage (L3) in the presence of this compound.
Materials:
-
Fresh fecal samples containing nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation
-
Sieves (e.g., 100 µm and 25 µm)
-
Centrifuge and centrifuge tubes
-
96-well microtiter plates
-
Nematode growth medium (NGM) agar or a liquid medium (e.g., Earle's balanced salt solution with yeast extract)
-
E. coli culture (as a food source for larvae)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Incubator set at 25-27°C
-
Inverted microscope
Procedure:
-
Egg Isolation:
-
Homogenize fecal samples in water.
-
Filter the suspension through a coarse sieve to remove large debris.
-
Perform flotation using a saturated salt solution to separate the eggs.
-
Collect the eggs from the meniscus and wash them thoroughly with water over a fine sieve to remove the salt solution.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the chosen assay medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Dispense the different drug concentrations into the wells of a 96-well plate. Include negative control (medium only) and solvent control wells.
-
Add a standardized number of eggs (e.g., 50-100) to each well.
-
Add a small amount of E. coli culture to each well to serve as a food source for the developing larvae.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 25-27°C for 5-7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae.
-
Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the negative control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the drug concentration.
-
Detailed Protocol: Larval Migration Inhibition Assay (LMIA)
This assay measures the effect of this compound on the motility of third-stage larvae (L3) by assessing their ability to migrate through a fine mesh.
Materials:
-
Cultured L3 nematode larvae
-
Sieves or Baermann apparatus for larval collection
-
96-well microtiter plates with a corresponding migration plate (containing a fine mesh, e.g., 20 µm)
-
Assay buffer (e.g., phosphate-buffered saline - PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Incubator set at a physiologically relevant temperature (e.g., 37°C for mammalian parasites)
-
Inverted microscope
Procedure:
-
Larval Preparation:
-
Collect and wash L3 larvae from cultures.
-
Ensure the larvae are clean and highly motile before use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a standard 96-well plate, add a known number of L3 larvae (e.g., 100) to each well.
-
Add the different drug concentrations to the wells. Include negative and solvent controls.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 2-24 hours) at the appropriate temperature.
-
-
Migration:
-
After incubation, transfer the contents of each well to the corresponding well of the migration plate.
-
Add fresh buffer to the top of the migration plate to encourage downward migration of motile larvae.
-
Allow the larvae to migrate through the mesh for a set time (e.g., 2-4 hours).
-
-
Data Collection and Analysis:
-
Carefully remove the top migration chamber.
-
Count the number of larvae that have successfully migrated into the lower collection plate.
-
Calculate the percentage of migration inhibition for each drug concentration compared to the negative control.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
-
Visualizations
Caption: this compound blocks nematode nAChRs, causing paralysis.
Caption: Workflow for the Larval Development Assay (LDA).
Caption: A logical approach to troubleshooting in vitro assays.
References
- 1. Efficacy of monepantel, this compound and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of efficacy of monepantel against Trichostrongylus colubriformis in sheep in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in candidate-gene and whole-genome approaches to the discovery of anthelmintic resistance markers and the description of drug/receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
troubleshooting variable efficacy of Derquantel as a standalone agent
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the efficacy of Derquantel as a standalone anthelmintic agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a member of the spiroindole class of anthelmintics. Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes. Specifically, it targets the B-subtype of nAChRs, leading to the inhibition of ion channels. This disruption of neurotransmission results in flaccid paralysis of the parasite, causing it to be expelled from the host's gastrointestinal tract.[1]
Q2: Why is this compound commercially available in combination with Abamectin?
This compound was initially developed as a mid-spectrum anthelmintic.[2] While effective against a range of nematodes, it exhibits variable efficacy against certain species and developmental stages when used alone. Combining it with a macrocyclic lactone like abamectin broadens the spectrum of activity and enhances overall efficacy, particularly against parasites that may have reduced susceptibility to this compound alone.[2] This combination also serves as a strategy to mitigate the development of anthelmintic resistance.
Q3: Is there known resistance to this compound?
While resistance to many anthelmintic classes is well-documented, specific molecular mechanisms of resistance to the spiroindole class, including this compound, are not yet fully elucidated in parasitic nematodes. General mechanisms of anthelmintic resistance include alterations in the drug's target receptor, increased drug efflux from the parasite's cells mediated by transporters like P-glycoproteins, and enhanced metabolic detoxification of the compound.[3][4][5] Any of these could theoretically contribute to reduced efficacy of this compound.
Troubleshooting Guide: Variable Efficacy of Standalone this compound
Problem: I am observing lower-than-expected efficacy of this compound in my experiments.
This guide provides a stepwise approach to troubleshoot potential causes of variable efficacy.
Step 1: Verify Parasite Species and Developmental Stage
Question: Are you working with a nematode species or life stage known to have reduced susceptibility to standalone this compound?
Background: Research has shown that this compound monotherapy has intrinsically lower efficacy against specific parasites. It is crucial to identify the nematode species and developmental stage in your experimental system.
Known Species with Reduced Susceptibility:
-
Teladorsagia circumcincta (adults and L4 larvae)
-
Haemonchus contortus (fourth-stage larvae, L4)
-
Some large intestinal nematodes
Actionable Advice:
-
Perform Larval Culture and Identification: If conducting in vivo studies, perform coprocultures to identify the species of nematode larvae present before and after treatment.
-
Review Literature: Cross-reference your target parasite with published efficacy data for standalone this compound if available.
-
Consider Life Stage: Be aware that larval stages, particularly the L4 stage of H. contortus, may be less susceptible than adult worms.[6]
Step 2: Assess for Potential Resistance
Question: Could the observed treatment failure be due to the emergence of a resistant parasite population?
Background: While specific genetic markers for this compound resistance are not yet defined, standard in vivo and in vitro tests can determine the resistance profile of your parasite isolate.
Actionable Advice:
-
Conduct a Fecal Egg Count Reduction Test (FECRT): This is the gold standard for detecting anthelmintic resistance in vivo. A reduction of less than 95% in the fecal egg count after treatment strongly suggests the presence of resistance. A detailed protocol is provided below.
-
Perform an In Vitro Larval Motility Assay: This assay can provide a dose-response curve for this compound against the larval stages of your parasite isolate, allowing for a quantitative measure of susceptibility. A detailed protocol is provided below.
-
Investigate General Resistance Mechanisms: If resistance is suspected, advanced molecular studies could explore potential mechanisms such as:
-
Sequencing of nAChR subunit genes to look for mutations in the putative target site.
-
Gene expression analysis (qPCR) of P-glycoprotein transporters to assess for upregulation of drug efflux pumps.
-
Step 3: Review Experimental Protocol and Dosing
Question: Was the experimental protocol, including drug formulation and administration, correctly implemented?
Background: Sub-optimal dosing or issues with the drug's formulation can lead to insufficient concentrations of the active compound reaching the target parasites, mimicking the effect of resistance.
Actionable Advice:
-
Verify Dosage Calculation: Ensure that the administered dose was accurately calculated based on the host animal's body weight. Underdosing is a common factor in treatment failure and selection for resistance.[7]
-
Check Drug Formulation and Storage: Confirm that the this compound formulation is appropriate for your experimental model and has been stored according to the manufacturer's instructions to ensure its stability and potency.
-
Ensure Proper Administration: Review the route and technique of administration to ensure the full dose was delivered effectively.
Data Presentation
The following tables summarize efficacy data from studies investigating this compound, primarily in combination with Abamectin. These results can help infer the standalone activity, especially in cases of resistance to the partner drug.
Table 1: Efficacy of this compound (DQL) + Abamectin (ABA) against a Moxidectin-Resistant Isolate of Teladorsagia circumcincta
| Treatment Group | Dose | Geometric Mean Worm Count Reduction (%) |
| DQL + ABA | 2 mg/kg DQL + 0.2 mg/kg ABA | 100% |
| Abamectin (ABA) | 0.2 mg/kg | 71.8% |
| Moxidectin (MOX) | 0.2 mg/kg | 12.4% |
| Untreated Control | - | 0% |
Data adapted from Geurden et al., 2012.[8] This study highlights the high efficacy of the combination against a macrocyclic lactone-resistant strain where abamectin alone had reduced efficacy.
Table 2: Efficacy against Fourth-Stage Larvae (L4) of a Multi-Resistant Haemonchus contortus Isolate
| Treatment Group | Dose | Efficacy (%) |
| This compound (DQL) + Abamectin (ABA) | 2 mg/kg DQL + 0.2 mg/kg ABA | 18.3% |
| Abamectin (ABA) | 0.2 mg/kg | 15.3% |
| Monepantel | 2.5 mg/kg | 99.9% |
Data adapted from Sager et al., 2012.[9][10] This data suggests a very limited contribution of this compound to the efficacy against the L4 stage of this particular multi-resistant H. contortus isolate.
Table 3: Efficacy against Fourth-Stage Larvae (L4) of a Macrocyclic Lactone-Resistant Teladorsagia spp. Isolate
| Treatment Group | Dose | Efficacy (%) |
| This compound (DQL) + Abamectin (ABA) | 2 mg/kg DQL + 0.2 mg/kg ABA | 86.3% |
| Abamectin (ABA) | 0.2 mg/kg | 34.0% |
| Monepantel | 2.5 mg/kg | 98.5% |
Data adapted from a 2012 study on comparative efficacy.[5] This demonstrates a significant contribution of this compound in the combination against a macrocyclic lactone-resistant Teladorsagia isolate.
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the in vivo efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Methodology:
-
Animal Selection: Select a minimum of 10-15 animals for the treatment group and a similar number for an untreated control group. Animals should have a pre-treatment fecal egg count (FEC) that is high enough for a statistically valid comparison (e.g., >150 eggs per gram).[11]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals. Process these samples using a standardized technique (e.g., McMaster or Mini-FLOTAC) to determine the baseline FEC for each animal.[11][12]
-
Treatment: Administer the calculated dose of this compound to the animals in the treatment group. The control group remains untreated.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 14 days after treatment.
-
Fecal Egg Counting: Process the post-treatment samples to determine the FEC for each animal.
-
Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula: % Reduction = [1 - (Mean FEC of Treatment Group Post-treatment / Mean FEC of Control Group Post-treatment)] * 100 A valid test requires the mean FEC of the control group to remain high at the post-treatment sampling.
In Vitro Larval Motility Assay
Objective: To determine the concentration-dependent effect of this compound on the motility of nematode larvae.
Methodology:
-
Larval Recovery: Recover third-stage larvae (L3) from fecal cultures.
-
Drug Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in culture medium (e.g., RPMI-1640) to achieve the desired final test concentrations.
-
Assay Setup:
-
Use a 24-well or 96-well plate.
-
Add approximately 50-100 larvae to each well.
-
Add the different concentrations of this compound to the test wells.
-
Include control wells with culture medium only and wells with the solvent at the same concentration used in the drug dilutions.
-
Each concentration and control should be tested in triplicate.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 16°C or 25°C) for a set period (e.g., 72 hours).
-
Motility Assessment:
-
Observe the larvae under an inverted microscope.
-
Score the motility of the larvae. This can be a simple binary score (motile vs. non-motile) or a more detailed scoring system (e.g., 0 = no movement, 1 = intermittent movement, 2 = vigorous movement).
-
The percentage of motile larvae at each drug concentration is calculated relative to the motility in the control wells.
-
-
Data Analysis: Plot the percentage of motile larvae against the drug concentration to generate a dose-response curve and calculate an EC50 (the concentration of drug that inhibits motility by 50%).
Visualizations
Caption: Mechanism of action of this compound on the nematode neuromuscular junction.
Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).
Caption: Logical workflow for troubleshooting the variable efficacy of this compound.
References
- 1. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spread of anthelmintic resistance in intestinal helminths of dogs and cats is currently less pronounced than in ruminants and horses – Yet it is of major concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Habenular α5 nicotinic receptor subunit signalling controls nicotine intake [escholarship.org]
- 7. "Reporter Mutation Studies Show That Nicotinic Acetylcholine Receptor (" by Bhagirathi Dash, Yongchang Chang et al. [scholar.barrowneuro.org]
- 8. Genome-Wide Association Study for Haemonchus contortus Resistance in Morada Nova Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vitro Half-Life of Derquantel
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments aimed at improving the experimental half-life of Derquantel.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound, and how might this inform my in vitro experiments?
A1: The reported in vivo elimination half-life of this compound in sheep is approximately 9.3 to 13.1 hours.[1][2] This indicates that this compound undergoes relatively rapid hepatic biotransformation.[1] For in vitro studies, this suggests that the compound is likely to be metabolized by liver enzymes, and you should expect to see significant turnover in assays using liver microsomes or hepatocytes. Your in vitro system should be optimized to accurately measure this rate of metabolism.
Q2: What are the likely metabolic pathways for this compound based on its structure?
A2: this compound is a spiroindole, a class of compounds known to undergo metabolism by cytochrome P450 (CYP) enzymes.[3] While specific metabolic pathways for this compound are not extensively detailed in the public domain, related compounds often undergo oxidation, hydrolysis, and hydroxylation. Given its complex structure, potential sites for metabolism could include the aromatic rings and alkyl groups. Identifying the specific CYP isozymes involved (e.g., CYP3A4, CYP2C9, CYP2C19) through reaction phenotyping studies would be a critical step.[4][5]
Q3: What are the primary strategies to improve the in vitro metabolic stability of a compound like this compound?
A3: Strategies to enhance metabolic stability generally fall into two categories:
-
Structural Modification:
-
Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile sites with deuterium can slow down metabolism due to the kinetic isotope effect.[6]
-
Blocking Metabolically Active Sites: Introducing chemical groups (e.g., fluorine) at sites of metabolism can prevent enzymatic action.
-
Cyclization and Ring Size Modification: Altering the ring structures can impact how the molecule fits into the active site of metabolic enzymes.[6]
-
-
Formulation Approaches: While more relevant for in vivo studies, understanding how formulation can protect a drug can inform in vitro experimental design. This includes using stabilizing agents or delivery systems.
Q4: Which in vitro systems are most appropriate for studying this compound's metabolic stability?
A4: The choice of in vitro system depends on the specific question you are asking:
-
Liver Microsomes: These are subcellular fractions containing high concentrations of Phase I enzymes like CYPs and are ideal for high-throughput screening to determine intrinsic clearance.[7][8]
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolism.[9]
-
Recombinant CYP Enzymes: These allow for the identification of specific CYP isozymes responsible for the metabolism of this compound.
Troubleshooting Guides
Issue 1: Rapid Disappearance of this compound in the Assay
| Potential Cause | Troubleshooting Step | Rationale |
| High Metabolic Instability | Decrease the incubation time and/or the concentration of microsomes or hepatocytes. | This will slow down the reaction rate, allowing for more data points to be collected before the compound is fully metabolized. |
| Non-specific Binding | Include a control without the NADPH regenerating system. Use low-binding plates. | This helps to differentiate between metabolism and binding to the assay components. |
| Instability in Buffer | Incubate this compound in the assay buffer without microsomes or hepatocytes. | This will determine if the compound is chemically unstable under the assay conditions (e.g., pH, temperature). |
Issue 2: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Ensure all pipettes are calibrated. Use automated liquid handlers if available. | Small variations in the volumes of reagents can lead to significant differences in results. |
| Microsome/Hepatocyte Viability | Use a fresh batch of microsomes or hepatocytes. Perform a viability test for hepatocytes. | The metabolic activity of the biological components can degrade over time or with improper storage. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and shaking speed across all wells. | Variations in these parameters can affect enzyme kinetics.[10] |
Issue 3: No Observable Metabolism of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Enzymes | Run a positive control with a compound known to be metabolized by the system (e.g., testosterone, midazolam). | This will verify that the microsomes or hepatocytes are metabolically active.[11] |
| Missing Cofactors | Ensure the NADPH regenerating system is fresh and added to the reaction mixture. | Phase I metabolism by CYPs is dependent on NADPH.[11] |
| Inappropriate Analytical Method | Verify the sensitivity and linearity of your LC-MS/MS method for this compound. | The analytical method may not be sensitive enough to detect small decreases in the parent compound. |
| This compound is Not a Substrate for the Enzymes in the System | Consider using a different in vitro system (e.g., hepatocytes if microsomes were used) or test for inhibition of known CYP substrates. | This compound may be metabolized by Phase II enzymes not present in microsomes or by non-CYP enzymes. |
Experimental Protocols
Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, midazolam)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ACN) for reaction termination
-
96-well plates (low-binding recommended)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes and the NADPH regenerating system on ice.
-
Prepare a working solution of this compound and positive controls in the assay buffer. The final concentration is typically 1 µM.
-
Prepare the microsomal suspension in the phosphate buffer. A typical protein concentration is 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Termination:
-
Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Visualizations
Caption: A troubleshooting workflow for addressing a low in vitro half-life of this compound.
Caption: A hypothetical metabolic pathway for this compound.
Caption: An experimental workflow for improving the in vitro half-life of this compound.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. fao.org [fao.org]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Praziquantel Metabolism and Potential Enantiomeric Cytochrome P450-Mediated Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
Technical Support Center: Refinement of Derquantel Dosage in Anthelmintic Resistance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Derquantel dosage in the context of anthelmintic resistance studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
1. Issue: Lower than expected efficacy of this compound-Abamectin combination in a Faecal Egg Count Reduction Test (FECRT).
-
Question: Our FECRT results show a reduction of less than 95% for the this compound-Abamectin combination. Does this automatically indicate resistance to this compound?
-
Answer: Not necessarily. A fecal egg count reduction of less than 95% is the industry definition for drench resistance, but other factors can contribute to reduced efficacy.[1] Before concluding resistance to this compound, consider the following:
-
Underdosing: Ensure that the animals were weighed and dosed accurately according to the manufacturer's recommendations (2 mg/kg this compound and 0.2 mg/kg Abamectin).[2][3] Underdosing is a common cause of treatment failure.[4]
-
Incorrect Administration: Confirm that the drench was administered correctly to each animal.
-
High Initial Egg Count Variability: High variation in pre-treatment egg counts can affect the calculated efficacy.[5]
-
Presence of Immature Worms: The efficacy of this compound can vary against different larval stages of some nematode species.[6]
-
Resistance to Abamectin: The observed lack of efficacy could be primarily due to a high level of resistance to abamectin in the worm population, especially if the parasite population is dominated by a species for which abamectin is the more effective component of the combination. One study reported a case of apparent resistance to the this compound-Abamectin combination where the nematode population showed substantial resistance to abamectin alone.[7]
Troubleshooting Steps:
-
Review your dosing records and procedures to rule out administrative errors.
-
If possible, perform a larval culture and identification from the post-treatment samples to determine which nematode species are surviving the treatment.[8]
-
Consider conducting an FECRT with abamectin as a standalone treatment to assess the level of resistance to this component.
-
If the above factors are ruled out, you may be observing emerging resistance to this compound. Further investigation using in vitro assays is recommended.
-
2. Issue: Inconclusive or borderline FECRT results.
-
Question: The FECRT for this compound-Abamectin resulted in a 95% reduction, but the lower 95% confidence interval is below 90%. How should we interpret this?
-
Answer: This is considered a "doubtful" or "inconclusive" result.[9] It suggests that while the average efficacy is at the threshold, there is a degree of uncertainty. Such results can occur due to high variability in egg counts among animals.[5]
Recommendations:
-
Repeat the FECRT: If possible, repeat the test with a larger group of animals to increase statistical power.
-
Consider Other Factors: Review your experimental protocol for any potential confounding factors that might have influenced the results.
-
Supplement with In Vitro Data: An in vitro assay, such as a Larval Development Test, can provide additional evidence to support or refute the suspicion of resistance.
-
3. Issue: Suspected resistance to the this compound-Abamectin combination itself.
-
Question: We have ruled out other causes of treatment failure and suspect resistance to the this compound-Abamectin combination. How can we confirm this?
-
Answer: Confirming resistance to a combination product requires a systematic approach. Apparent resistance to the this compound-Abamectin combination has been reported, but in some cases, it was questionable when the parasites were still susceptible to abamectin alone.[7]
Investigative Steps:
-
Isolate the Nematode Population: Collect eggs from the faeces of animals that have failed treatment and culture them to obtain infective larvae (L3).
-
Conduct In Vitro Assays: Perform a Larval Development Test (LDT) or a larval motility assay with this compound and Abamectin separately and in combination. This will help to determine the dose-response relationship for each drug and identify any potential synergistic or antagonistic effects.
-
Dose Titration Study: If possible, conduct a controlled dose-titration study in infected animals using a range of this compound doses to determine if an increased dose can overcome the suspected resistance.
-
Genetic Analysis: If resources permit, molecular studies can be conducted to identify any genetic markers associated with resistance.
-
Frequently Asked Questions (FAQs)
1. What is the recommended dosage of this compound in the combination product?
The standard oral dose for sheep and lambs is 2 mg of this compound per kg of body weight, in combination with 0.2 mg of abamectin per kg of body weight.[2][3]
2. How does this compound work?
This compound is a spiroindole anthelmintic that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[10] By blocking these receptors, it causes a flaccid paralysis of the worm, leading to its expulsion from the host.[10]
3. What is the purpose of combining this compound with Abamectin?
The combination of this compound and Abamectin provides a broader spectrum of activity against various gastrointestinal nematodes.[2] It is also a strategy to delay the development of resistance, as it is less likely for a parasite to simultaneously possess resistance mechanisms to two different classes of anthelmintics.[11]
4. What is the appropriate timing for post-treatment sampling in an FECRT for the this compound-Abamectin combination?
For the this compound-Abamectin combination, which includes a macrocyclic lactone (abamectin), post-treatment faecal samples for an FECRT should be collected 14-16 days after treatment.[4][12]
5. Can in vitro assays be used to assess resistance to this compound?
Yes, in vitro assays such as the Larval Development Test (LDT) are valuable tools for detecting and characterizing anthelmintic resistance.[13][14] These tests involve exposing nematode larvae to varying concentrations of the drug and observing the effect on their development.[13]
Data Presentation
Table 1: Efficacy of this compound-Abamectin (DQL-ABA) against Anthelmintic-Resistant Gastrointestinal Nematodes in Sheep.
| Nematode Species | Resistance Status of Isolate | DQL-ABA Efficacy (%) | Reference |
| Teladorsagia circumcincta | Moxidectin-resistant | 100 | [15] |
| Multi-drug resistant field isolates | Resistant to FBZ, LV, or IVM | 99.1 - 100 | [6][15] |
| Haemonchus contortus (adult & L4) | Multi-drug resistant | ≥ 98.9 | [2][3] |
| Trichostrongylus colubriformis (adult & L4) | Multi-drug resistant | ≥ 98.9 | [2][3] |
| Cooperia curticei (adult & L4) | Multi-drug resistant | ≥ 98.9 | [2] |
| Nematodirus spathiger (adult) | Multi-drug resistant | ≥ 98.9 | [2] |
| Trichuris ovis (adult) | Multi-drug resistant | ≥ 97.0 | [2][3] |
FBZ: Fenbendazole, LV: Levamisole, IVM: Ivermectin
Table 2: Pharmacokinetic Parameters of this compound in Sheep after Oral Administration.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | [16] |
| Elimination Half-life | 9.3 hours | [16] |
Experimental Protocols
1. Faecal Egg Count Reduction Test (FECRT) Protocol
This protocol is adapted from the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[9]
-
Animal Selection:
-
Procedure:
-
Day 0:
-
Collect individual faecal samples from all selected animals.
-
Weigh each animal and administer the this compound-Abamectin drench according to the manufacturer's recommended dose.
-
Leave one group of animals untreated to serve as a control.
-
-
Day 14-16:
-
-
Laboratory Analysis:
-
Determine the EPG for each faecal sample using a standardized technique (e.g., McMaster).
-
Calculate the mean EPG for each group at Day 0 and Day 14-16.
-
-
Calculation of Efficacy:
-
FECR (%) = (1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)) x 100
-
-
Interpretation:
-
Efficacy ≥ 95% and lower 95% CI ≥ 90%: Anthelmintic is effective.
-
Efficacy < 95% and lower 95% CI < 90%: Resistance is present.
-
Either Efficacy < 95% or lower 95% CI < 90%: Doubtful/inconclusive result.[9]
-
2. Larval Development Test (LDT) Protocol
This is a generalized protocol that should be optimized for your specific laboratory conditions and nematode isolates.
-
Preparation of Larvae:
-
Collect faecal samples from sheep infected with the nematode population of interest.
-
Culture the faeces to obtain infective third-stage larvae (L3).
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in the culture medium. A suggested starting concentration range for testing is 0.001 to 100 µM.[16]
-
Dispense the different drug concentrations into a 96-well microtiter plate. Include a negative control (culture medium with solvent) and a positive control (a known effective anthelmintic).
-
Add a standardized number of L3 larvae to each well.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for a set period (e.g., 7 days).[18]
-
-
Evaluation:
-
After incubation, examine each well under a microscope to determine the stage of larval development (L1, L2, L3).
-
The endpoint is typically the inhibition of development to the L3 stage.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the negative control.
-
Determine the EC50 (the concentration of the drug that inhibits the development of 50% of the larvae).
-
Compare the EC50 of the test population to a known susceptible reference strain to determine the resistance factor.
-
Mandatory Visualization
Caption: this compound's mechanism of action as a nicotinic acetylcholine receptor antagonist.
References
- 1. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teagasc.ie [teagasc.ie]
- 5. noah.co.uk [noah.co.uk]
- 6. The efficacy of a combined oral formulation of this compound-abamectin against anthelmintic resistant gastro-intestinal nematodes of sheep in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gribblesvets.co.nz [gribblesvets.co.nz]
- 8. researchgate.net [researchgate.net]
- 9. combar-ca.eu [combar-ca.eu]
- 10. Nemacol is a small molecule inhibitor of C. elegans vesicular acetylcholine transporter with anthelmintic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scops.org.uk [scops.org.uk]
- 13. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Larval development test for detection of anthelmintic resistant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in vitro assay profile of macrocyclic lactone resistance in three species of sheep trichostrongyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agriculture.gov.au [agriculture.gov.au]
- 18. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
challenges in the chemical synthesis and purification of Derquantel
Technical Support Center: Derquantel Synthesis and Purification
Welcome to the technical support center for the chemical synthesis and purification of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the production of this potent anthelmintic.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the general synthetic route for this compound?
A1: this compound is a semi-synthetic spiroindole.[1] Its precursor, paraherquamide A, is first produced through the fungal fermentation of Penicillium simplicissimum.[2] this compound is then synthesized from paraherquamide A via a four-step sequence: 1) N-protection, 2) Reduction of the 2-oxo group, 3) N-deprotection, and 4) a final reduction step.[3]
Q2: What are the primary challenges in the fermentation step to produce the paraherquamide A precursor?
A2: The main challenges lie in optimizing the fermentation yield and simplifying the initial extraction. Key parameters to control include the composition of the culture medium (carbon, nitrogen sources), fermentation duration (typically 7-14 days), and aeration.[2] Variability in these conditions can lead to inconsistent yields and a more complex mixture of metabolites, complicating the initial purification of paraherquamide A.
Q3: What common issues arise during the reduction steps in this compound synthesis?
A3: The reduction of the 2-oxo group is a critical step.[3] Common challenges include incomplete conversion, leading to residual starting material, and over-reduction or side reactions, which generate impurities that are structurally similar to this compound. Choosing a selective reducing agent and optimizing reaction conditions (temperature, solvent, reaction time) are crucial to maximize the yield of the desired product.
Q4: How can I monitor the progress of the synthesis reactions?
A4: Reaction progress can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4][5] These methods allow for the separation and detection of starting materials, intermediates, and the final product, providing a clear picture of the reaction's status and helping to determine the optimal endpoint.
Purification
Q5: What are the most common types of impurities encountered during this compound purification?
A5: Impurities in this compound can originate from several sources.[6] These include:
-
Starting materials: Unreacted paraherquamide A or reagents from the synthetic steps.[6]
-
Intermediates: Incompletely converted products from the N-protection, reduction, or deprotection steps.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation products: this compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).[6]
Q6: Which chromatographic techniques are most effective for purifying this compound?
A6: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the purification of this compound due to its high resolution and applicability to moderately polar organic molecules.[4][5] Given this compound's poor water solubility, normal-phase chromatography could also be a viable option. The choice of solvent system and stationary phase is critical for achieving good separation from structurally similar impurities.
Q7: I'm having trouble with this compound crystallization. What can I do?
A7: Crystallization issues, such as oiling out or the formation of amorphous solid, are common for complex organic molecules.[7] Troubleshooting steps include:
-
Solvent Screening: Test a variety of solvent/anti-solvent systems. This compound's solubility profile can be a useful guide.
-
Control Supersaturation: Ensure the solution becomes supersaturated slowly. This can be achieved by slow cooling, slow evaporation of the solvent, or slow addition of an anti-solvent.
-
Seeding: Introduce a small crystal of pure this compound to induce crystallization.
-
Purity Check: Ensure the starting material for crystallization is of sufficiently high purity, as impurities can inhibit crystal formation.[7]
Q8: What analytical methods are recommended for final purity assessment of this compound?
A8: A combination of methods is recommended for a comprehensive purity assessment. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for identifying and quantifying trace impurities.[8] Differential Scanning Calorimetry (DSC) can also be used to determine the absolute purity of a crystalline solid.[9]
Troubleshooting Guides
Problem: Low Yield in a Synthetic Step
This guide provides a logical workflow for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Problem: Unexpected Peaks in HPLC Chromatogram During Purification
This guide outlines the process for identifying and resolving unknown impurities.
Caption: Workflow for identifying and addressing unknown peaks in an HPLC analysis.
Data & Protocols
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
This table provides solubility data which is critical for designing reaction, extraction, and crystallization protocols.
| Solvent | Solubility at 25°C (mg/mL) |
| Water | 0.125 |
| n-Heptane | 0.1 – 1 |
| Isooctane | 0.1 |
| tert-Butylmethylether | 10.0 |
| Isopropanol | 21.6 |
| tert-Amyl alcohol | 29.1 |
| Acetonitrile | 39.6 |
| Methanol | 54.8 |
| Ethyl Acetate | 55.9 |
| Toluene | 79.4 |
| Acetone | 33 - 100 |
| Propanol | 10 - 33 |
Data sourced from the Food and Agriculture Organization of the United Nations.[10]
Experimental Protocols
Protocol 1: General Procedure for HPLC Purity Analysis
This protocol provides a starting point for developing a method to assess the purity of this compound. Method optimization will be required.
-
System: A standard HPLC or UHPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3]
Protocol 2: General Procedure for Bulk Purification via Flash Chromatography
This protocol is a general guide for purifying multi-gram quantities of crude this compound.
-
System: Automated flash chromatography system.
-
Stationary Phase: Silica gel (normal-phase) or C18-functionalized silica (reversed-phase).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane for normal-phase). Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Mobile Phase (Normal-Phase Example): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and increasing to 70%).
-
Mobile Phase (Reversed-Phase Example): A gradient of acetonitrile in water.
-
Fraction Collection: Collect fractions based on UV absorbance and combine fractions containing the pure product as determined by TLC or HPLC analysis.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 187865-22-1 | Benchchem [benchchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. fao.org [fao.org]
Validation & Comparative
A Comparative Efficacy Analysis of Derquantel and Monepantel Against Haemonchus
An objective guide for researchers and drug development professionals on the performance of two novel anthelmintics against a key gastrointestinal nematode.
The emergence of widespread anthelmintic resistance in gastrointestinal nematodes, particularly Haemonchus contortus, poses a significant threat to the health and productivity of small ruminants worldwide.[1][2] This has spurred the development of new drug classes, including the amino-acetonitrile derivatives (AADs), represented by monepantel, and the spiroindoles (SIs), which include derquantel.[1] This guide provides a detailed comparison of the efficacy of this compound and monepantel against Haemonchus, supported by experimental data, to inform research and drug development efforts.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of monepantel and this compound (in combination with abamectin) against multi-drug resistant Haemonchus contortus isolates in sheep, as determined by fecal egg count reduction (FECR) and worm burden reduction.
Table 1: Fecal Egg Count Reduction (FECR) Against Multi-Drug Resistant Haemonchus contortus
| Anthelmintic | Dosage | Mean FECR (%) | Study Reference |
| Monepantel | 2.5 mg/kg | 100% | Kaminsky et al. (2011)[3] |
| This compound/Abamectin | 2.0 mg/kg / 0.2 mg/kg | 58% | Kaminsky et al. (2011)[3] |
| Monepantel | 2.5 mg/kg | 31% | Sales and Love (2016)[4][5] |
| This compound/Abamectin | 2.0 mg/kg / 0.2 mg/kg | 93% | Sales and Love (2016)[4][5] |
Table 2: Efficacy (Worm Burden Reduction) Against Larval (L4) and Adult Multi-Drug Resistant Haemonchus contortus
| Anthelmintic | Dosage | Efficacy vs. L4 Larvae (%) | Efficacy vs. Adult Worms (%) | Study Reference |
| Monepantel | 2.5 mg/kg | 99.9% | 100% | Sager et al. (2012)[1] |
| This compound/Abamectin | 2.0 mg/kg / 0.2 mg/kg | 18.3% | <95% | Sager et al. (2012)[1] |
Experimental Protocols
The data presented in this guide are primarily derived from controlled efficacy studies and fecal egg count reduction tests (FECRTs). The methodologies of these key experiments are outlined below.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common method to assess anthelmintic efficacy on-farm.[6] The general protocol involves:
-
Animal Selection: A group of sheep with naturally acquired gastrointestinal nematode infections is selected. A pre-treatment fecal egg count (FEC) is often conducted to ensure a sufficient level of infection (e.g., a mean of 200 eggs per gram of feces or more).[6]
-
Randomization: Animals are randomly allocated to a control group and one or more treatment groups.[6]
-
Treatment: Animals in the treatment groups are weighed and administered the anthelmintic at the manufacturer's recommended dose.[7] The control group remains untreated.
-
Post-Treatment Sampling: Fecal samples are collected from all animals in each group at a specific time point post-treatment, typically 10-14 days for most anthelmintics.[6]
-
Fecal Analysis: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method.[7]
-
Efficacy Calculation: The percentage reduction in the mean FEC of the treated group is calculated relative to the mean FEC of the control group. A reduction of less than 95% is generally indicative of anthelmintic resistance.[6]
-
Larval Differentiation: Fecal cultures are often performed pre- and post-treatment to identify the nematode genera present and to determine which species are resistant to the treatment.[7][8]
Controlled Efficacy Studies (Worm Burden)
These studies provide a more definitive measure of anthelmintic efficacy by directly counting the number of worms in the gastrointestinal tract. The protocol generally follows these steps:
-
Experimental Infection: Parasite-naive sheep are experimentally infected with a known number of infective third-stage larvae (L3) of a specific Haemonchus isolate.[9]
-
Treatment: Once the infection is patent (i.e., adult worms are producing eggs), the sheep are randomly allocated to treatment and control groups. The treatment group receives the anthelmintic at a specified dose.[1]
-
Necropsy: A set period after treatment, all animals are euthanized.[10]
-
Worm Recovery and Counting: The abomasum is collected, and the contents and mucosal digest are carefully washed and sieved to recover all worms. The worms are then identified by species and developmental stage (e.g., L4 larvae, adult males, adult females) and counted.[10]
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the mean worm burden of the control group.[10]
Mechanism of Action and Signaling Pathways
This compound and monepantel belong to distinct chemical classes and have unique modes of action, which is a key factor in their use against multi-drug resistant nematodes.
Monepantel: AAD Nicotinic Acetylcholine Receptor (nAChR) Agonist
Monepantel is an amino-acetonitrile derivative that acts as a direct agonist of a specific nematode nicotinic acetylcholine receptor (nAChR) subunit, MPTL-1, which is part of the DEG-3 family of nAChRs.[11][12] These receptors are unique to nematodes.[11] Binding of monepantel to this receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells. This results in irreversible paralysis and eventual death of the nematode.[11][12]
Signaling pathway of monepantel's anthelmintic action.
This compound: Spiroindole nAChR Antagonist
This compound is a spiroindole that functions as an antagonist of a different subset of nematode nAChRs, specifically the B-subtype, located at the neuromuscular junction.[11] By blocking these nicotinic receptors, this compound inhibits the flow of ions that would normally be triggered by the neurotransmitter acetylcholine. This leads to a flaccid paralysis of the nematode.[11] this compound is typically combined with a macrocyclic lactone like abamectin to broaden its spectrum of activity.[13]
Signaling pathway of this compound's anthelmintic action.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative efficacy study involving both FECRT and controlled worm burden analysis.
Workflow for comparative anthelmintic efficacy studies.
Discussion and Conclusion
The available data indicate that both monepantel and this compound (in combination with abamectin) represent valuable tools in the management of anthelmintic-resistant Haemonchus contortus. However, their efficacy can vary depending on the specific parasite isolate and its resistance profile.
Studies have shown monepantel to be highly effective against both larval and adult stages of multi-drug resistant H. contortus, often achieving 99-100% efficacy.[1][13] In contrast, the this compound/abamectin combination has demonstrated high efficacy against adult worms in some cases, but its effectiveness against the larval stages of H. contortus can be low.[1][3]
It is crucial to note that resistance to both monepantel and reduced efficacy of the this compound/abamectin combination have been reported.[4][5] This underscores the importance of responsible use of these newer anthelmintics, including proper dosing, targeted treatments, and integration into broader parasite control programs to preserve their efficacy.
For researchers and drug development professionals, these findings highlight the need for continued surveillance of anthelmintic resistance and the development of novel compounds with different modes of action. The distinct signaling pathways targeted by monepantel and this compound offer opportunities for combination therapies or rotational use to slow the development of resistance. Future research should focus on understanding the mechanisms of resistance to these newer drugs and identifying new therapeutic targets.
References
- 1. sciquest.org.nz [sciquest.org.nz]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Differences in efficacy of monepantel, this compound and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of Haemonchus sp. to monepantel and reduced efficacy of a this compound / abamectin combination confirmed in sheep in NSW, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scops.org.uk [scops.org.uk]
- 7. scielo.br [scielo.br]
- 8. combar-ca.eu [combar-ca.eu]
- 9. redalyc.org [redalyc.org]
- 10. mpi.govt.nz [mpi.govt.nz]
- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 13. Efficacy of monepantel, this compound and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Derquantel and Levamisole on Nematode Motility: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the anthelmintic agents Derquantel and Levamisole, focusing on their effects on nematode motility. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the efficacy of these compounds, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Executive Summary
This compound and Levamisole are two important anthelmintics that modulate nematode motility through their interaction with nicotinic acetylcholine receptors (nAChRs), albeit with opposing mechanisms of action. Levamisole, a long-standing cholinergic agonist, induces spastic paralysis by persistently activating nAChRs.[1][2] In contrast, this compound, a more recently developed spiroindole, acts as a nAChR antagonist, leading to flaccid paralysis of the nematodes.[3][4] This fundamental difference in their modes of action has significant implications for their application, particularly in the context of anthelmintic resistance. This guide presents available quantitative data on their effects on nematode motility, detailed experimental methodologies for assessing these effects, and visual representations of their signaling pathways to aid in a deeper understanding of their pharmacology.
Data Presentation: Quantitative Effects on Nematode Motility
The following table summarizes the available quantitative data on the effects of this compound and Levamisole on the motility of various nematode species. It is important to note that the data are derived from different studies and methodologies, which should be considered when making direct comparisons.
| Compound | Nematode Species | Assay Type | Key Findings | Reference |
| Levamisole | Caenorhabditis elegans (L4 larvae) | Motility Assay (WMicrotracker) | EC50 = 6.4 ± 0.3 µM (after 90 min) | [5] |
| Levamisole | Caenorhabditis elegans (wild-type) | Motility Assay | EC50 = 9 µM | [6] |
| This compound | Brugia malayi (adult female) | Motility Assay | Modest effect on motility when used alone at 10 µM. | [7] |
| This compound | Oesophagostomum dentatum | Electrophysiology | Selective antagonist of pyrantel-sensitive nAChRs. | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to assess nematode motility.
WMicrotracker Motility Assay for C. elegans
This protocol is adapted from a study investigating the effects of various compounds on the motility of Caenorhabditis elegans.[5]
Objective: To quantify the effect of this compound and Levamisole on the motility of C. elegans L4 larvae.
Materials:
-
C. elegans L4 larvae
-
K saline (51 mM NaCl, 32 mM KCl)
-
Bovine Serum Albumin (BSA)
-
96-well flat microtiter plates
-
WMicrotracker™ ONE instrument
-
This compound and Levamisole stock solutions
Procedure:
-
Synchronize C. elegans to obtain a population of L4 larvae.
-
Wash the larvae three times with K saline by centrifugation.
-
Resuspend the larvae in K saline containing 0.015% BSA.
-
Seed approximately 60 worms per well in 80 µL of the BSA-containing K saline into a 96-well plate.
-
Measure the basal movement for 30 minutes using the WMicrotracker™ ONE to normalize the activity for each well.
-
Add 20 µL of the drug solutions (this compound or Levamisole at various concentrations) or vehicle control to the wells to reach a final volume of 100 µL.
-
Measure motility continuously for a predefined period (e.g., 90 minutes) using the WMicrotracker™ ONE.
-
Analyze the data to determine the EC50 values, representing the concentration of the drug that inhibits 50% of nematode motility.
Larval Migration Inhibition Assay (LMIA)
This protocol is a generalized procedure based on methodologies used for assessing the efficacy of anthelmintics against the infective larval stages of parasitic nematodes.[8][9]
Objective: To determine the concentration of this compound and Levamisole that inhibits the migration of infective nematode larvae.
Materials:
-
Infective third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus)
-
24-well tissue culture plates
-
Migration tubes with a 25 µm nylon mesh screen at the bottom
-
Culture medium (e.g., RPMI-1640)
-
This compound and Levamisole stock solutions
Procedure:
-
Prepare serial dilutions of this compound and Levamisole in the culture medium.
-
Add a defined number of L3 larvae (e.g., 30-50) to each well of a 24-well plate containing 1 ml of the respective drug dilution or a drug-free control.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Following incubation, transfer the contents of each well to individual migration tubes.
-
Place the migration tubes in a fresh 24-well plate containing culture medium, ensuring the bottom of the mesh is in contact with the medium.
-
Allow the larvae to migrate through the mesh for 2 hours.
-
After the migration period, remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.
-
Calculate the percentage of migration inhibition for each drug concentration relative to the control and determine the EC50 value.
Mandatory Visualization
Signaling Pathways
The distinct effects of this compound and Levamisole on nematode motility are a direct consequence of their opposing actions on nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
Caption: Opposing mechanisms of Levamisole and this compound on nematode nAChRs.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro nematode motility assay.
Caption: A generalized workflow for conducting in vitro nematode motility assays.
Conclusion
This compound and Levamisole represent two distinct classes of anthelmintics that effectively impair nematode motility through opposing actions on nicotinic acetylcholine receptors. While Levamisole induces a spastic paralysis through receptor agonism, this compound causes a flaccid paralysis via receptor antagonism. The choice between these compounds for research or therapeutic purposes will depend on the specific nematode species, the presence of resistance to other anthelmintics, and the desired experimental outcome. The provided data and protocols offer a valuable resource for researchers investigating the effects of these and other anthelmintic compounds on nematode physiology. Further head-to-head comparative studies on a wider range of nematode species would be beneficial to build a more complete picture of their relative potencies.
References
- 1. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Acetylcholine Receptor Diversity in a Nematode Parasite Leads to Characterization of Tribendimidine- and this compound-Sensitive nAChRs | PLOS Pathogens [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
Head-to-Head Comparison of Derquantel-Abamectin and Other Combination Anthelmintics
A comprehensive review of the efficacy, mechanisms of action, and experimental protocols of Derquantel-abamectin in comparison to other combination anthelmintic therapies for gastrointestinal nematodes, particularly in sheep.
This guide provides a detailed comparison of the combination anthelmintic this compound-abamectin (DQL-ABA) with other anthelmintic agents. The data presented is compiled from a range of efficacy studies, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating this novel combination therapy.
Executive Summary
This compound-abamectin is a combination anthelmintic that joins a novel compound, this compound (a spiroindole), with the well-established macrocyclic lactone, abamectin. This combination is designed to provide a broad spectrum of activity against gastrointestinal nematodes in sheep, including strains that have developed resistance to other anthelmintic classes.[1] this compound induces a flaccid paralysis in nematodes by acting as an antagonist of nicotinic acetylcholine receptors (nAChRs), a different mode of action compared to abamectin, which causes paralysis by activating glutamate-gated chloride channels.[1][2] This dual-action mechanism is intended to enhance efficacy and potentially delay the development of resistance.[1]
Comparative studies have demonstrated high efficacy for DQL-ABA against a wide range of nematode species, including multi-drug resistant strains. However, its performance relative to other anthelmintics, such as monepantel, can vary depending on the specific nematode species and the resistance profile of the parasite population.
Data Presentation: Comparative Efficacy Studies
The following tables summarize the quantitative data from head-to-head studies comparing the efficacy of this compound-abamectin with other anthelmintics. Efficacy is typically measured by the percentage reduction in fecal egg counts (FECR) or total worm counts.
Table 1: Efficacy of this compound-Abamectin vs. Monepantel and Abamectin against Macrocyclic Lactone-Resistant Teladorsagia spp. (Fourth-Stage Larvae) in Sheep
| Treatment Group | Active Ingredient(s) | Dosage | Efficacy (% Reduction in Worm Burden) |
| 1 | This compound + Abamectin | 2.0 mg/kg + 0.2 mg/kg | 86.3%[3][4] |
| 2 | Monepantel | 2.5 mg/kg | 98.5%[3][4] |
| 3 | Abamectin | 0.2 mg/kg | 34.0%[3][4] |
| 4 | Untreated Control | - | - |
Table 2: Efficacy of this compound-Abamectin vs. Monepantel and Abamectin against Multi-Resistant Haemonchus contortus and Trichostrongylus colubriformis in Sheep
| Treatment Group | Active Ingredient(s) | Parasite Species | Efficacy (% Reduction in Worm Burden) |
| 1 | This compound + Abamectin | Haemonchus contortus | 18.3%[5] |
| 2 | This compound + Abamectin | Trichostrongylus colubriformis | 99.9%[5] |
| 3 | Monepantel | Haemonchus contortus | 99.9%[5] |
| 4 | Monepantel | Trichostrongylus colubriformis | 99.9%[5] |
| 5 | Abamectin | Haemonchus contortus | 15.3%[5] |
| 6 | Abamectin | Trichostrongylus colubriformis | 90.8%[5] |
Table 3: Efficacy of this compound-Abamectin against a Broad Spectrum of Nematodes in Sheep (Resistant and Susceptible Strains)
| Nematode Species (Stage) | Efficacy (% Reduction in Geometric Mean Worm Count) |
| Haemonchus contortus (adult and L4) | ≥ 98.9%[6][7] |
| Teladorsagia circumcincta (adult, L4 and hypobiotic L4) | ≥ 98.9%[6][7] |
| Trichostrongylus axei (adult and L4) | ≥ 98.9%[6][7] |
| Trichostrongylus colubriformis (adult and L4) | ≥ 98.9%[6][7] |
| Cooperia curticei (adult and L4) | ≥ 98.9%[6][7] |
| Nematodirus spathiger (adult) | ≥ 98.9%[6][7] |
| Chabertia ovina (adult) | ≥ 98.9%[6] |
| Oesophagostomum venulosum (adult) | ≥ 98.9%[6] |
| Dictyocaulus filaria (adult) | ≥ 98.9%[6] |
| Trichuris ovis (adult) | ≥ 97.0%[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of typical experimental protocols employed in the cited studies.
General Anthelmintic Efficacy Trial Protocol (Sheep)
A standardized protocol for evaluating anthelmintic efficacy in sheep, such as those conducted to test this compound-abamectin, generally involves the following steps:[8][9][10]
-
Animal Selection: Clinically healthy sheep of a specific age and weight range are selected. Animals are often screened for existing nematode infections, and those with a fecal egg count (FEC) above a predetermined threshold (e.g., ≥150 eggs per gram) are included in the study.[11]
-
Acclimatization and Pre-treatment: Sheep are housed in conditions that prevent further natural infection (e.g., raised slatted floors) and are allowed to acclimatize.[9] They may be treated with a "clean-out" drench to remove existing infections before experimental infection.[9]
-
Experimental Infection: Animals are artificially infected with a known number of infective larvae (L3) of specific nematode species, including strains with known resistance profiles.
-
Randomization and Treatment Groups: Sheep are randomly allocated to different treatment groups, typically including a negative control (placebo), a positive control (a reference anthelmintic), and the test article group(s).[10]
-
Dosing: Anthelmintics are administered orally according to the manufacturer's recommendations, based on individual body weight. For this compound-abamectin, the standard dose is 2 mg/kg this compound and 0.2 mg/kg abamectin.[6][7]
-
Post-treatment Monitoring: Fecal samples are collected at specified intervals (e.g., days 7, 10, 14 post-treatment) to determine FECs using a method like the modified McMaster technique.[9][11]
-
Necropsy and Worm Counts: At the end of the study period (e.g., 14 days post-treatment), animals are euthanized, and their gastrointestinal tracts are collected.[9] Different sections of the gut are processed to recover and count adult and larval nematodes to determine the total worm burden.[6]
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the geometric mean worm count in the treated group compared to the untreated control group.[6] A reduction of ≥95% is generally considered effective.[10]
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound-abamectin is attributed to the distinct mechanisms of action of its two components, which target different receptors in the nematode's nervous system.
This compound Signaling Pathway
This compound is a spiroindole anthelmintic that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[2] This blocks the excitatory signaling of acetylcholine, leading to the inhibition of muscle contraction and resulting in a flaccid paralysis of the worm.[1]
Caption: Mechanism of action of this compound leading to flaccid paralysis in nematodes.
Abamectin Signaling Pathway
Abamectin, a macrocyclic lactone, targets the glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[12][13] Its binding to these channels increases the influx of chloride ions, leading to hyperpolarization of the cell membrane. This inhibits nerve signaling and muscle function, causing paralysis and eventual death of the parasite.[12][14]
Caption: Mechanism of action of Abamectin leading to paralysis in nematodes.
Combined this compound-Abamectin Experimental Workflow
The evaluation of a combination anthelmintic like this compound-abamectin follows a structured experimental workflow to determine its efficacy and safety.
Caption: Standard experimental workflow for an anthelmintic efficacy trial.
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. The comparative efficacy of abamectin, monepantel and an abamectin/derquantel combination against fourth-stage larvae of a macrocyclic lactone-resistant Teladorsagia spp. isolate infecting sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in efficacy of monepantel, this compound and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of anthelmintic trial protocols using sheep experimentally or naturally infected with Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. mpi.govt.nz [mpi.govt.nz]
- 11. Field evaluation of the efficacy of common anthelmintics used in the control of gastrointestinal nematodes of sheep in Dabat district, Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News - How Does Abamectin Work? [bigpesticides.com]
- 13. Abamectin - Wikipedia [en.wikipedia.org]
- 14. Science Behind Abamectin: How Does It Work Against Pests? [agrogreat.com]
Unveiling the Anthelmintic Arsenal: A Comparative Guide to Derquantel's Mechanism of Action at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of the anthelmintic drug Derquantel with other nicotinic acetylcholine receptor (nAChR) modulators. By examining experimental data from native and recombinant receptor systems, we aim to offer a clear perspective on its validation as a selective antagonist of nematode nAChRs.
This compound: A Competitive Antagonist at Nematode nAChRs
This compound, a spiroindole anthelmintic, exerts its effect by inducing flaccid paralysis in nematodes. This is achieved through the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction of these parasites.[1] Experimental evidence from studies on the somatic muscle of Ascaris suum demonstrates that this compound reversibly inhibits acetylcholine-induced depolarizations with a potent IC50 of 0.22 µM.[1] Its competitive mode of action is further supported by the rightward shift of acetylcholine concentration-response curves in the presence of the drug.[1]
This compound exhibits a degree of selectivity for certain subtypes of nematode nAChRs. Pharmacological profiling on A. suum muscle strips suggests a preferential antagonism of the B-subtype nAChR, which is preferentially activated by bephenium.[1] This selectivity is a key feature that distinguishes it from other cholinergic anthelmintics.
Comparative Analysis with Other nAChR-Targeting Anthelmintics
The validation of this compound's mechanism of action is best understood in the context of other anthelmintics that also target nematode nAChRs. These can be broadly categorized as agonists and antagonists.
Nicotinic Agonists:
-
Levamisole and Pyrantel: These are classic anthelmintics that act as agonists of nAChRs, causing spastic paralysis of the worms.[2] They activate distinct subtypes of nAChRs. For instance, in Oesophagostomum dentatum, levamisole preferentially activates the L-subtype, while pyrantel is more effective on the P-subtype. The expression of different combinations of nAChR subunits (Ode-UNC-38, Ode-UNC-63, Ode-UNC-29, and Ode-ACR-8) in Xenopus oocytes has allowed for the characterization of four pharmacologically distinct receptor types, highlighting the molecular basis for this diversity.[2]
-
Monepantel: This amino-acetonitrile derivative (AAD) is an agonist of a unique, nematode-specific subtype of nAChR belonging to the DEG-3 group.[3] This distinct molecular target explains its efficacy against nematodes that have developed resistance to other anthelmintic classes.[3]
Nicotinic Antagonists:
While this compound is a prime example of a commercially available antagonist, its detailed characterization on recombinant receptors is less extensive compared to the agonists. Studies on recombinant O. dentatum nAChRs have shown that this compound has a selective inhibitory effect on receptors activated by pyrantel, providing some insight into its molecular target composition.[2] However, a comprehensive panel of IC50 values across various defined recombinant nAChR subtypes is not yet available in the public domain. In contrast, research on a recombinant ACR-16-like receptor from Trichuris suis found no significant effect of this compound.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other nAChR-targeting anthelmintics. It is important to note the different experimental preparations used, as this can influence the measured potencies.
Table 1: Potency of this compound on Native Nematode Preparations
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Ascaris suum somatic muscle | IC50 (vs. 3 µM Acetylcholine) | 0.22 µM | [1] |
| This compound | Ascaris suum muscle strip | pA2 (vs. Bephenium) | 6.5 | [1] |
| This compound | Ascaris suum muscle strip | pA2 (vs. Pyrantel) | 5.9 | [1] |
| This compound | Ascaris suum muscle strip | pA2 (vs. Levamisole) | 5.7 | [1] |
| This compound | Haemonchus contortus motility assay | EC50 (inhibition) | 200 nM | [1] |
| This compound | Trichostrongylus colubriformis motility assay | - | 100 nM (inhibition) | [1] |
Table 2: Comparative Potency of nAChR Agonists on Recombinant Receptors
| Compound | Receptor Subunits (O. dentatum) | Agonist | EC50 | Reference |
| Levamisole | UNC-29/UNC-63/UNC-38/ACR-8 | Levamisole | 1.3 µM | [2] |
| Pyrantel | UNC-29/UNC-63/UNC-38 | Pyrantel | 0.9 µM | [2] |
| Acetylcholine | UNC-29/UNC-63/UNC-38/ACR-8 | Acetylcholine | 23.9 µM | [2] |
| Acetylcholine | UNC-29/UNC-63/UNC-38 | Acetylcholine | 12.3 µM | [2] |
Note: Data for this compound on a comparable panel of recombinant receptors is not currently available.
Experimental Protocols
Heterologous Expression of Nematode nAChRs in Xenopus laevis Oocytes
This protocol describes the functional expression of nematode nAChR subunits in Xenopus laevis oocytes for subsequent electrophysiological analysis.
Materials:
-
Xenopus laevis frogs
-
Collagenase type II
-
OR2 medium (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)
-
cRNA of nematode nAChR subunits (e.g., Ode-UNC-29, Ode-UNC-63, Ode-UNC-38, Ode-ACR-8)
-
Nuclease-free water
-
Microinjection setup (micromanipulator, microinjector, glass capillaries)
Procedure:
-
Oocyte Preparation: Surgically remove a portion of the ovary from an anesthetized Xenopus laevis frog.
-
Treat the ovarian lobes with collagenase type II (1-2 mg/mL in OR2 medium) for 1-2 hours at room temperature with gentle agitation to defolliculate the oocytes.
-
Manually select stage V-VI oocytes and wash them thoroughly with OR2 medium.
-
cRNA Preparation and Injection: Linearize the plasmid DNA containing the nAChR subunit cDNA and in vitro transcribe cRNA using a commercially available kit.
-
Dissolve the purified cRNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.
-
Pull sharp glass microelectrodes and backfill with the cRNA solution.
-
Using a microinjector, inject approximately 50 nL of the cRNA solution (containing a mixture of desired subunit cRNAs) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in OR2 medium supplemented with antibiotics at 16-18°C for 2-7 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the ion currents flowing through the expressed nAChRs in response to the application of agonists and antagonists.
Materials:
-
Xenopus oocytes expressing nematode nAChRs
-
TEVC setup (amplifier, digitizer, recording chamber, micromanipulators)
-
Glass microelectrodes (0.5-2 MΩ resistance)
-
3 M KCl solution for filling electrodes
-
Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Agonist and antagonist solutions (e.g., acetylcholine, levamisole, pyrantel, this compound) diluted in recording solution.
Procedure:
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl solution.
-
Oocyte Placement and Impalement: Place an oocyte in the recording chamber and perfuse with recording solution.
-
Under microscopic guidance, impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Drug Application and Data Recording: Apply the agonist-containing solution to the oocyte via the perfusion system and record the resulting inward current.
-
To test for antagonism, co-apply the antagonist (e.g., this compound) with the agonist or pre-apply the antagonist before the agonist application.
-
Record the current responses and analyze the data to determine parameters such as EC50 for agonists and IC50 for antagonists.
Visualizing the Mechanisms
Signaling Pathway of Nematode nAChRs
Caption: Acetylcholine signaling at the nematode neuromuscular junction.
Experimental Workflow for Validating this compound's Action
Caption: Workflow for validating the mechanism of action of this compound.
Logical Comparison of Anthelmintic Mechanisms at nAChRs
Caption: Comparative mechanisms of different anthelmintics at nematode nAChRs.
References
- 1. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Haemonchus contortus Acetylcholine Receptors of the DEG-3 Subfamily and Their Role in Sensitivity to Monepantel | PLOS Pathogens [journals.plos.org]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
comparing the resistance profile of Derquantel to older anthelmintics
A comparative analysis of the resistance profile of the spiroindole anthelmintic, derquantel, against older drug classes reveals a significant advancement in the fight against parasitic nematodes in livestock. This compound, particularly when used in combination with abamectin, demonstrates high efficacy against nematode strains that have developed resistance to legacy anthelmintics such as benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1][2][3] This guide provides a detailed comparison of this compound's resistance profile with these older drug classes, supported by experimental data and methodologies.
Mechanism of Action: A Novel Target
This compound is the first commercial member of the spiroindole class of anthelmintics.[1] Its primary mechanism of action is as a selective antagonist of nicotinic acetylcholine receptors (nAChRs) in the muscles of nematodes.[1][4] This antagonism blocks cholinergic neuromuscular transmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[1][4] This mode of action is distinct from older anthelmintics, which target different receptors or cellular processes.
In contrast, older anthelmintic classes have different modes of action:
-
Benzimidazoles (e.g., albendazole, fenbendazole): These drugs bind to β-tubulin, a protein essential for the formation of microtubules. This disruption of microtubule polymerization interferes with vital cellular processes like cell division and nutrient absorption, ultimately leading to the parasite's death.[1]
-
Imidazothiazoles (e.g., levamisole): Levamisole acts as an agonist at the nicotinic acetylcholine receptors on nematode muscle cells. This leads to prolonged muscle contraction and spastic paralysis of the worm.[5]
-
Macrocyclic Lactones (e.g., ivermectin, abamectin): This class of drugs targets glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[5] Binding of the drug opens these channels, causing an influx of chloride ions that hyperpolarizes the cell membranes, leading to paralysis and death of the parasite.[5]
The novel mechanism of action of this compound is a key factor in its effectiveness against parasites that have developed resistance to these older drug classes.
The Rise of Anthelmintic Resistance
Anthelmintic resistance is a heritable trait where a parasite population can survive a standard, correctly applied dose of an anthelmintic.[6][7] This resistance develops through the selection of parasites with genetic mutations that confer a survival advantage in the presence of the drug.[6][8] Common mechanisms of resistance to older anthelmintics include:
-
Target site modifications: Changes in the structure of the drug's target protein (e.g., β-tubulin or nAChRs) that reduce the drug's binding affinity.[7][9]
-
Increased drug efflux: Upregulation of transporter proteins that actively pump the drug out of the parasite's cells.[7][9]
-
Enhanced drug metabolism: Increased activity of enzymes that break down the anthelmintic into inactive forms.[7]
The widespread and often frequent use of the same anthelmintic classes for decades has led to the selection of resistant nematode populations in livestock worldwide, rendering many older drugs less effective.[8][9]
Comparative Efficacy Against Resistant Strains
This compound, typically formulated in combination with the macrocyclic lactone abamectin (DQL-ABA), has consistently demonstrated high efficacy against a broad spectrum of gastrointestinal nematodes, including those resistant to multiple older anthelmintic classes.[1][3]
| Anthelmintic Class | Common Drugs | Efficacy against Susceptible Strains | Efficacy against Resistant Strains (to other classes) |
| Spiroindoles (in combination) | This compound + Abamectin | ≥98.9% against a broad range of nematodes[3][10] | 99.1% to 100% against multi-drug resistant strains[2] |
| Benzimidazoles | Fenbendazole | High | Reduced efficacy (below 95%) in resistant populations[2] |
| Imidazothiazoles | Levamisole | High | Reduced efficacy (below 95%) in resistant populations[2] |
| Macrocyclic Lactones | Ivermectin, Moxidectin | High | Reduced efficacy (below 95%) in resistant populations[2] |
Table 1: Comparative efficacy of this compound-abamectin and older anthelmintics against susceptible and resistant nematode strains.
In a UK field study, the DQL-ABA combination showed an efficacy of 99.1% to 100% in reducing fecal egg counts on farms where resistance to fenbendazole, levamisole, and ivermectin was confirmed (fecal egg count reduction below 95.0%).[2] Another series of 19 studies conducted in multiple countries confirmed that DQL-ABA was highly effective (≥98.9%) against a wide range of important nematode species, including strains with confirmed resistance to one or more anthelmintic classes.[3]
One study investigating a multi-resistant isolate of Haemonchus contortus found that while monepantel resulted in 100% elimination, the this compound and abamectin combination resulted in efficacies of less than 95% in fecal egg and worm counts.[11] However, it's important to note that the combination still provides a significant advantage in managing resistance, as the simultaneous action of two different mechanisms of action makes the development of resistance to both drugs concurrently less likely.[12]
Experimental Protocols
The evaluation of anthelmintic efficacy and resistance is primarily conducted through the Fecal Egg Count Reduction Test (FECRT) and controlled efficacy studies involving post-mortem worm counts.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for detecting anthelmintic resistance on farms.[13][14]
Methodology:
-
Animal Selection: A group of animals (typically 10-15 sheep per treatment group) with naturally acquired nematode infections are selected.[15][16]
-
Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0 to determine the baseline fecal egg count (FEC), measured in eggs per gram (EPG) of feces using a method like the McMaster technique.[15][17]
-
Treatment Administration: Animals are weighed and treated with the recommended dose of the anthelmintic(s) being tested. An untreated control group is also maintained.[15]
-
Post-treatment Sampling: Fecal samples are collected again after a specific period, which varies depending on the anthelmintic class: 7 days for levamisole and 10-14 days for benzimidazoles, macrocyclic lactones, and this compound.[16]
-
Efficacy Calculation: The percentage reduction in the mean FEC for each treatment group is calculated relative to the untreated control group or the pre-treatment mean. Resistance is generally suspected if the reduction is less than 95%.[14][16]
Controlled Efficacy Study
This method provides a more definitive measure of anthelmintic efficacy by directly counting the number of worms remaining in the animals after treatment.
Methodology:
-
Infection: Animals are experimentally infected with a known number of infective larvae of a specific nematode species, often a strain with known resistance characteristics.
-
Treatment: After the parasites have matured, animals are divided into treatment groups and an untreated control group. The treatment groups receive a precise dose of the anthelmintic.
-
Necropsy and Worm Counting: A set period after treatment (e.g., 14 days), the animals are euthanized, and their gastrointestinal tracts are collected.[2] The contents are carefully washed, sieved, and examined to recover and count the remaining adult and larval worms.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the geometric mean worm count in the treated group compared to the untreated control group.[3]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathways for this compound and older anthelmintics.
Figure 2: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Conclusion
This compound represents a crucial tool in the sustainable management of parasitic nematodes in the face of widespread resistance to older anthelmintics. Its novel mechanism of action provides a significant advantage, and its use in combination with abamectin is a strategic approach to combatting resistance and extending the lifespan of existing drug classes. The continued monitoring of anthelmintic efficacy through standardized protocols like the FECRT is essential for making informed treatment decisions and preserving the effectiveness of this important new class of anthelmintics.
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a combined oral formulation of this compound-abamectin against anthelmintic resistant gastro-intestinal nematodes of sheep in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Anthelmintic Resistance | Moredun [moredun.org.uk]
- 7. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of monepantel, this compound and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scops.org.uk [scops.org.uk]
- 16. scops.org.uk [scops.org.uk]
- 17. researchgate.net [researchgate.net]
Navigating the Challenge of Anthelmintic Resistance: A Comparative Guide to Derquantel's Efficacy
For Immediate Release
Ghent, Belgium – November 5, 2025 – In the persistent battle against parasitic nematodes in livestock, the emergence of widespread anthelmintic resistance poses a significant threat to animal health and agricultural productivity. This guide provides a comprehensive comparison of the performance of Derquantel, a novel spiroindole anthelmintic, in the context of cross-resistance with other major anthelmintic classes. Drawing upon extensive experimental data, this document is intended for researchers, scientists, and drug development professionals engaged in the development of effective and sustainable parasite control strategies.
This compound represents a distinct class of anthelmintics, acting as an antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis and subsequent expulsion from the host.[1][2] It is commercially available in a combination formulation with abamectin, a macrocyclic lactone, under the trade name Startect®. This combination is designed to provide a broader spectrum of activity and to mitigate the development of resistance.[3] This guide will delve into the efficacy of this combination against nematode populations with documented resistance to other anthelmintic classes, including macrocyclic lactones (e.g., ivermectin, moxidectin), benzimidazoles (e.g., albendazole), and imidazothiazoles (e.g., levamisole).
Quantitative Efficacy of this compound-Abamectin Against Resistant Nematodes
The following tables summarize the efficacy of the this compound-abamectin combination product in studies involving anthelmintic-resistant nematode isolates. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT) or through controlled efficacy studies involving post-mortem worm counts.
Table 1: Efficacy against Macrocyclic Lactone-Resistant Nematodes
| Nematode Species | Resistant To | Efficacy of this compound-Abamectin (%) | Country/Region | Source |
| Haemonchus contortus | Ivermectin | 93 | Australia (NSW) | |
| Haemonchus contortus (larval stages) | Macrocyclic Lactones | 18.3 | Australia | |
| Teladorsagia circumcincta | Moxidectin | 100 | UK | |
| Trichostrongylus colubriformis | Macrocyclic Lactones | 99.9 | Australia |
Table 2: Efficacy against Benzimidazole-Resistant Nematodes
| Nematode Species | Resistant To | Efficacy of this compound-Abamectin (%) | Country/Region | Source |
| Multi-drug resistant isolates | Benzimidazoles, Levamisole, Macrocyclic Lactones | >99 | UK | |
| Haemonchus contortus | Benzimidazoles | High (Specific % not stated) | Multiple | [1] |
Table 3: Efficacy against Levamisole-Resistant Nematodes
| Nematode Species | Resistant To | Efficacy of this compound-Abamectin (%) | Country/Region | Source |
| Multi-drug resistant isolates | Benzimidazoles, Levamisole, Macrocyclic Lactones | >99 | UK | |
| Haemonchus contortus | Levamisole | High (Specific % not stated) | Multiple | [1] |
Table 4: Efficacy against Multi-Drug Resistant Nematodes
| Nematode Species | Resistant To | Efficacy of this compound-Abamectin (%) | Country/Region | Source |
| Haemonchus contortus | Moxidectin, Monepantel | 93 | Australia (NSW) | [4] |
| Mixed strongyle populations | Fenbendazole, Levamisole, Ivermectin | 99.1 - 100 | UK | |
| Teladorsagia spp. (fourth-stage larvae) | Macrocyclic Lactones | 86.3 | Not Specified |
It is important to note that in cases of severe resistance to the macrocyclic lactone component (abamectin), the overall efficacy of the combination product may be reduced, as observed in some studies with Haemonchus contortus. This highlights the importance of understanding the resistance profile of the target parasite population.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to assess anthelmintic efficacy. The two primary methods are the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used in vivo method to detect anthelmintic resistance in nematode populations.
-
Animal Selection: A group of animals with naturally acquired nematode infections and a sufficiently high fecal egg count (e.g., >150 eggs per gram) is selected.
-
Treatment Groups: Animals are randomly allocated to a control group (untreated) and one or more treatment groups for the anthelmintic(s) being tested.
-
Drug Administration: The anthelmintic is administered orally at the manufacturer's recommended dose.
-
Fecal Sampling: Fecal samples are collected from each animal before treatment (Day 0) and at a specified post-treatment interval (typically 10-14 days).
-
Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined using a standardized technique, such as the McMaster method.
-
Efficacy Calculation: The percentage reduction in the mean EPG of the treated group is calculated relative to the control group or the pre-treatment mean. A reduction of less than 95% is generally indicative of resistance.
Controlled Efficacy Test (Critical Test)
This method provides a more definitive measure of anthelmintic efficacy by directly counting the number of worms present in the animals.
-
Animal Infection: Animals are artificially infected with a known number of infective larvae of a specific nematode species with a defined resistance status.
-
Treatment Groups: Following a pre-patent period to allow the worms to mature, animals are allocated to a control group and treatment groups.
-
Drug Administration: The anthelmintic is administered at the recommended dose.
-
Necropsy and Worm Counting: At a set time after treatment, the animals are euthanized, and the gastrointestinal tracts are collected. The contents are carefully washed and sieved to recover all remaining worms, which are then identified and counted.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the untreated control group.
Visualizing Mechanisms and Workflows
To better understand the processes involved in this compound's action and the assessment of its efficacy, the following diagrams are provided.
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Resistance of Haemonchus sp. to monepantel and reduced efficacy of a this compound / abamectin combination confirmed in sheep in NSW, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Derquantel
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both personnel and the environment. Derquantel, an anthelmintic spiroindole, requires careful consideration for its disposal to mitigate potential environmental impact. This guide provides essential safety and logistical information, offering a clear, step-by-step process for the proper disposal of this compound in a laboratory setting.
Key Safety and Environmental Data
While one safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it as potentially hazardous until more information is available.[1] Another SDS for a combination product containing this compound warns that it is "very toxic to aquatic life" and "harmful to aquatic life with long lasting effects," underscoring the need to prevent its release into the environment.[2]
| Data Point | Information | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS |
| Environmental Hazards | Very toxic to aquatic life. Harmful to aquatic life with long-lasting effects. | Zoetis SDS[2] |
| Disposal Precaution | Do not allow to enter sewers/ surface or ground water. Avoid release to the environment. | Cayman Chemical SDS, Zoetis SDS[2] |
| Spill Response | Collect spillage. For large spills, dike the material and absorb with non-combustible material. For small spills, wipe up with absorbent material. | Zoetis SDS[2] |
Experimental Protocols
This document focuses on disposal procedures. For laboratory procedures regarding the use of this compound, such as creating stock solutions, refer to the product information sheet from the supplier. This compound is soluble in organic solvents like ethanol, methanol, DMSO, and dimethylformamide but is sparingly soluble in aqueous solutions.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
